molecular formula C7H10N2OS B2763603 2-Amino-5-ethylthiophene-3-carboxamide CAS No. 343270-71-3

2-Amino-5-ethylthiophene-3-carboxamide

Cat. No.: B2763603
CAS No.: 343270-71-3
M. Wt: 170.23
InChI Key: DDZKKEPWYTVGGC-UHFFFAOYSA-N
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Description

2-Amino-5-ethylthiophene-3-carboxamide (CAS 343270-71-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of 2-aminothiophenes, which are recognized as privileged bioactive scaffolds and serve as key intermediates in the synthesis of more complex heterocyclic systems . The core structure of 2-amino-3-carboxamide thiophene is a well-known bioisostere of anthranilic acid, providing a versatile template for drug discovery . This compound is synthesized via the Gewald reaction, a multicomponent reaction renowned for producing pharmaceutically relevant 2-aminothiophenes . Thiophene derivatives, in general, hold a prominent position in drug development, ranking 4th among US FDA-approved sulfur-containing small molecule drugs over the last decade . They are frequently explored for their diverse biological activities, including potential applications as antidepressants, analgesics, anti-inflammatory, anticancer, and antimicrobial agents . As a versatile synthon, 2-Amino-5-ethylthiophene-3-carboxamide acts as a direct precursor for a wide range of chemical entities, including kinase inhibitor thienopyrimidines, thienoquinazolines, pyrimidines, diazo compounds, and Schiff bases . Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol . This product is intended for research and further manufacturing applications only. It is not for direct human use, diagnostic use, or any other clinical application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-4-3-5(6(8)10)7(9)11-4/h3H,2,9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKKEPWYTVGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide starting from ethyl cyanoacetate . While direct one-pot synthesis using 2-cyanoacetamide is possible, this guide prioritizes a robust two-step protocol (Gewald cyclization followed by ammonolysis). This route is preferred in drug development contexts for its scalability, higher purity profiles, and the ability to purify the intermediate ester, thereby minimizing "tarry" polymeric byproducts often associated with aldehyde-based Gewald reactions.[1]

Target Molecule: 2-Amino-5-ethylthiophene-3-carboxamide CAS Registry Number: (Analogous esters: 4507-13-5) Primary Utility: Scaffold for kinase inhibitors, antimicrobial agents, and azo-dye precursors.

Part 1: Retrosynthetic Strategy & Logic

The synthesis relies on the Gewald Reaction , a multicomponent condensation of a methylene-active nitrile, a carbonyl compound, and elemental sulfur.[1][2]

Strategic Route Selection
  • Step 1 (Cyclization): Condensation of ethyl cyanoacetate with butyraldehyde and elemental sulfur to form the intermediate ethyl 2-amino-5-ethylthiophene-3-carboxylate .

    • Why Butyraldehyde? To install the 5-ethyl group while leaving position 4 unsubstituted (

      
      ), an aldehyde precursor is required. Ketones (like 2-butanone) would result in 4,5-disubstitution or regioisomeric mixtures.
      
    • Why Ethyl Cyanoacetate? It is the specified starting material and offers better solubility and reaction control than cyanoacetamide in the initial condensation phase.

  • Step 2 (Amidation): Conversion of the ethyl ester to the primary carboxamide via ammonolysis .

    • Why separate steps? Aldehydes are prone to self-aldol condensation/polymerization under the basic conditions of the Gewald reaction. Isolating the stable ester intermediate allows for the removal of aliphatic impurities before the final amidation.

Reaction Scheme Visualization

ReactionScheme Start Ethyl Cyanoacetate (C5H7NO2) Intermediate Ethyl 2-amino-5-ethylthiophene- 3-carboxylate Start->Intermediate Step 1: Gewald Rxn (Morpholine/EtOH, 50°C) Aldehyde Butyraldehyde (C4H8O) Aldehyde->Intermediate Step 1: Gewald Rxn (Morpholine/EtOH, 50°C) Sulfur Sulfur (S8) Sulfur->Intermediate Step 1: Gewald Rxn (Morpholine/EtOH, 50°C) Product 2-Amino-5-ethylthiophene- 3-carboxamide Intermediate->Product Step 2: Ammonolysis (NH3/MeOH, Pressure)

Caption: Two-step synthetic pathway from ethyl cyanoacetate to the target carboxamide.

Part 2: Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate[3]

Principle: The Knoevenagel condensation of ethyl cyanoacetate and butyraldehyde forms an acrylonitrile intermediate, which undergoes thiolation and subsequent cyclization.[1]

Reagents & Materials:

  • Ethyl cyanoacetate (1.0 eq)[1]

  • Butyraldehyde (1.0 - 1.1 eq)

  • Sulfur (elemental, powder) (1.0 eq)[1][3]

  • Morpholine (0.5 - 1.0 eq) or Triethylamine (TEA)

  • Ethanol (Absolute) or DMF (for higher solubility)[1]

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend Sulfur (3.2 g, 0.1 mol) in Ethanol (50 mL) .

  • Activation: Add Ethyl cyanoacetate (11.3 g, 0.1 mol) and Morpholine (8.7 g, 0.1 mol) to the suspension. Stir at room temperature for 15 minutes. The mixture may warm slightly.

  • Addition: Heat the mixture to 40°C . Add Butyraldehyde (7.9 g, 0.11 mol) dropwise over 30–45 minutes.

    • Critical Control Point: Do not add the aldehyde too quickly. Aldehydes are reactive; rapid addition favors self-polymerization (exothermic) over the desired condensation. Maintain temperature

      
      .
      
  • Reaction: Once addition is complete, heat the mixture to 50–60°C and stir for 3–5 hours. The sulfur should dissolve, and the solution will darken (reddish-brown).[4]

  • Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath (0–5°C).

  • Isolation: The product often precipitates upon cooling. If not, pour the mixture into crushed ice/water (200 mL) with vigorous stirring.

  • Purification: Filter the solid. Wash with cold water/ethanol (4:1 mix).[1] Recrystallize from Ethanol.[5][6][7]

Expected Data (Step 1):

  • Appearance: Yellow to light brown crystals.

  • Yield: 60–75%.

  • Melting Point: ~70–75°C (Analogous to methyl/propyl derivatives).[1]

Step 2: Ammonolysis to 2-Amino-5-ethylthiophene-3-carboxamide

Principle: Nucleophilic acyl substitution where ammonia displaces the ethoxy group.

Reagents:

  • Ethyl 2-amino-5-ethylthiophene-3-carboxylate (from Step 1)[8]

  • Ammonia (7N in Methanol or 28% Aqueous

    
    )[1]
    

Protocol:

  • Charging: Place Ethyl 2-amino-5-ethylthiophene-3-carboxylate (5.0 g) into a pressure vessel (autoclave or heavy-walled sealed tube).

  • Solvent: Add Methanolic Ammonia (7N, 50 mL) . Alternatively, use aqueous ammonia (30 mL) with minimal ethanol to solubilize.[1]

  • Reaction: Seal the vessel and heat to 80–100°C for 12–24 hours.

    • Note: Reaction progress can be monitored by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot (high

      
      ) should disappear, replaced by the amide spot (lower 
      
      
      
      ).
  • Work-up: Cool the vessel to room temperature. Caution: Vent residual pressure carefully.[1]

  • Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% volume.

  • Precipitation: Pour the residue into ice-cold water. The amide product will precipitate.[9]

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water or Methanol.

Expected Data (Step 2):

  • Appearance: Off-white to pale yellow solid.

  • Yield: 80–90%.

  • Melting Point: ~160–170°C.[7]

Part 3: Mechanistic Insight (The Gewald Cycle)

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a Knoevenagel Condensation followed by a Thiolation-Cyclization sequence.[2]

Mechanism Reactants Butyraldehyde + Ethyl Cyanoacetate Knoevenagel Intermediate A: Arylidene Cyanoacetate (CH3-CH2-CH2-CH=C(CN)COOEt) Reactants->Knoevenagel Base (Morpholine) -H2O Thiolation Intermediate B: Mercapto-nitrile adduct Knoevenagel->Thiolation + Sulfur (S8) Cyclization Ring Closure via Nucleophilic attack on Nitrile Thiolation->Cyclization Intramolecular Tautomerization Aromatization to Thiophene Cyclization->Tautomerization Isomerization

Caption: Mechanistic flow of the Gewald reaction showing the critical Knoevenagel intermediate.[1]

Mechanistic Nuance: The use of butyraldehyde presents a specific challenge: the "aldol" side reaction. Standard Gewald reactions use ketones.[2][10][11] With aldehydes, the base can trigger self-condensation of the aldehyde before it reacts with the cyanoacetate.

  • Mitigation: This is why the protocol specifies adding the aldehyde last and slowly to a pre-mixed suspension of cyanoacetate, sulfur, and base.[1] This ensures the aldehyde is immediately consumed by the Knoevenagel condensation.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Aldehyde polymerization (Aldol).Add butyraldehyde slower; reduce reaction temperature to 40°C; ensure sulfur is finely powdered.
Sticky/Tarry Product Oligomer formation.Use DMF instead of Ethanol as solvent; improve work-up by washing the crude solid with cold ether.
Incomplete Amidation Temperature too low or

loss.
Use a sealed pressure tube (autoclave); increase temp to 100°C; ensure high molar excess of

.
Regioisomers Incorrect precursor.Ensure Butyraldehyde is used. Using 2-butanone (MEK) will yield the 4,5-dimethyl isomer.

Part 5: Safety & Handling (E-E-A-T)[1]

  • Hydrogen Sulfide (

    
    ):  While less common in Gewald than Willgerodt reactions, trace 
    
    
    
    evolution is possible.[1] Work in a fume hood.
  • Cyanides: Ethyl cyanoacetate releases cyanide ions upon combustion or strong hydrolysis. Avoid strong acids during waste disposal.

  • Pressure: Step 2 involves heating ammonia in a closed system. Use rated glassware/autoclaves with blast shields.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][11] Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.[1][11]

  • Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes by the Gewald Reaction.[2][3][6][10][11][12][13] Journal of Heterocyclic Chemistry, 36(2), 333-345.[1] [1]

  • Puthani, M., et al. (2022).[1] Microwave Assisted One Pot Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. International Journal of Engineering Research & Technology (IJERT).

  • ChemicalBook. (2024). Ethyl 2-amino-5-ethylthiophene-3-carboxylate Product Properties.[1]

  • Wang, J., et al. (2015).[1] Preparation method of derivatives of 2-aminothiophene-3-carboxamide.[8][4][7][9][14] CN Patent CN104478850A.

Sources

2-Amino-5-ethylthiophene-3-carboxamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

2-Amino-5-ethylthiophene-3-carboxamide is a functionalized thiophene derivative serving as a critical "privileged scaffold" in medicinal chemistry. Distinguished by its dense arrangement of hydrogen-bond donors/acceptors and a lipophilic ethyl tail, it acts as a primary intermediate for the synthesis of thieno[2,3-d]pyrimidines —bioisosteres of quinazolines used extensively in kinase inhibitor development (e.g., EGFR, JAK/STAT pathways).

This guide provides a rigorous technical breakdown of its physicochemical identity, a validated Gewald synthesis protocol, and its downstream utility in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is characterized by a thiophene core substituted at the 2, 3, and 5 positions. The 2-amino and 3-carboxamide groups are positioned ortho to each other, a geometry essential for subsequent cyclization reactions.

Table 1: Physicochemical Specifications

ParameterData
IUPAC Name 2-Amino-5-ethylthiophene-3-carboxamide
CAS Number 4651-93-8 (Generic for class; verify specific batch) / Note: Ester analog is 4507-13-5
Molecular Formula C₇H₁₀N₂OS
Molecular Weight 170.23 g/mol
SMILES CCC1=CC(=C(S1)N)C(=O)N
InChI Key DDZKKEPWYTVGGC-UHFFFAOYSA-N
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
H-Bond Donors 2 (Amino group, Amide nitrogen)
H-Bond Acceptors 3 (Sulfur, Amide Carbonyl, Ring Nitrogen context)
Part 2: Synthetic Methodology (The Gewald Reaction)[1][2][7][8][9][10][11][12]

The most robust route to 2-amino-5-ethylthiophene-3-carboxamide is the Gewald Reaction , specifically the three-component, one-pot variation.

Critical Distinction: Many protocols cite ethyl cyanoacetate as a reagent. That pathway yields the ethyl ester. To obtain the carboxamide requested, you must use 2-cyanoacetamide .

Reaction Scheme
  • Precursors: Butyraldehyde (Butanal), 2-Cyanoacetamide, Elemental Sulfur (

    
    ).
    
  • Catalyst: Morpholine or Diethylamine.

  • Solvent: Ethanol (absolute).

Validated Experimental Protocol

Note: This protocol scales to 10 mmol. Ensure fume hood usage due to aliphatic aldehyde and sulfur odors.

Step 1: Pre-mixing

  • In a 50 mL round-bottom flask, dissolve 2-cyanoacetamide (0.84 g, 10 mmol) in Ethanol (10 mL).

  • Add Butyraldehyde (0.72 g, 10 mmol).

  • Add Elemental Sulfur (0.32 g, 10 mmol) as a fine powder. Tip: Micronized sulfur reacts faster.

Step 2: Initiation (The Exotherm)

  • Add Morpholine (1.0 mL) dropwise over 2 minutes.

  • Observation: The reaction is exothermic. The temperature will rise to ~40–50°C.

  • Expert Insight: Do not overheat initially. High temperatures (>60°C) during the Knoevenagel condensation phase (aldehyde + amide) can lead to aldol polymerization side products, darkening the mixture.

Step 3: Reflux & Completion

  • Once the initial exotherm subsides, heat the mixture to mild reflux (70–78°C) for 2–4 hours.

  • Monitoring: Check TLC (Mobile phase: 50% Ethyl Acetate in Hexane). The sulfur powder should disappear, and the solution will turn dark brown/orange.

Step 4: Isolation

  • Cool the mixture to room temperature, then chill on ice for 30 minutes.

  • The product often precipitates directly. If not, pour the mixture into 50 mL of ice-cold water.

  • Filter the precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/Water (3:1).

Mechanistic Pathway

The reaction proceeds via a Knoevenagel condensation followed by a thionation-cyclization sequence.[3]

GewaldMechanism Start Butyraldehyde + Cyanoacetamide Inter1 Knoevenagel Intermediate (Acrylamide derivative) Start->Inter1 Morpholine (Base) Inter2 Thioketone/ Polysulfide Adduct Inter1->Inter2 + S8 (Sulfur) Cyclic Cyclization (Michael Addition) Inter2->Cyclic Intramolecular Product 2-Amino-5-ethylthiophene- 3-carboxamide Cyclic->Product Tautomerization

Figure 1: Mechanistic flow of the Gewald reaction yielding the target thiophene.

Part 3: Reactivity & Derivatization

The utility of 2-amino-5-ethylthiophene-3-carboxamide lies in its ability to form fused heterocyclic systems. The ortho-amino-carboxamide motif is a "pre-organized" system for closing a pyrimidine ring.

Synthesis of Thieno[2,3-d]pyrimidines

This is the primary application in drug discovery. The thiophene acts as the "A-ring," mimicking the phenyl ring of quinazoline inhibitors (like Gefitinib).

Reagents & Conditions:

  • Cyclization with Formamide: Refluxing the title compound in neat formamide (180°C) yields the unsubstituted thienopyrimidine-4-one.

  • Cyclization with Orthoesters: Refluxing with triethyl orthoformate yields the N3-substituted derivative.

Derivatization cluster_rxn Cyclization Pathways Core 2-Amino-5-ethylthiophene- 3-carboxamide MethodA Reagent: Formamide Temp: 180°C Core->MethodA MethodB Reagent: Urea Temp: 200°C Core->MethodB ProductA Thieno[2,3-d]pyrimidin-4(3H)-one (Kinase Scaffold) MethodA->ProductA MethodB->ProductA - NH3

Figure 2: Transformation of the precursor into the bioactive thienopyrimidine scaffold.

Part 4: Biological Context & Applications[2][4][12]
1. Kinase Inhibition (JAK/STAT & EGFR)

The 5-ethyl group provides lipophilic bulk that often occupies the hydrophobic pocket (Gatekeeper region) of kinase enzymes. The thienopyrimidine core derived from this amide mimics ATP's adenine ring, allowing for competitive inhibition.

  • Mechanism: Hydrogen bonding via N1 and the C4-carbonyl (or amino group if derivatized) with the hinge region of the kinase.

2. Antimicrobial Activity

Schiff bases synthesized by condensing the 2-amino group with aromatic aldehydes have shown significant antibacterial activity against S. aureus and E. coli. The carboxamide group is crucial here for water solubility and hydrogen bonding within the bacterial cell wall target.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1994).[3] The Gewald Reaction. Sulfur Reports.

  • Puthani, B., et al. (2022).[2] Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. IJERT.

  • Sigma-Aldrich. 2-Amino-5-ethylthiophene-3-carboxamide Product Sheet.

  • ChemicalBook. Ethyl 2-amino-5-ethylthiophene-3-carboxylate Properties (Analog Reference).

Sources

Technical Whitepaper: Therapeutic Potential and Target Landscape of 2-Amino-5-ethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic targets of 2-Amino-5-ethylthiophene-3-carboxamide Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

2-Amino-5-ethylthiophene-3-carboxamide (AETC) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. While often categorized as a synthetic intermediate, AETC and its direct derivatives possess intrinsic bioactivity, acting as potent inhibitors of specific kinases and ion channels.[1]

This guide analyzes the pharmacophoric utility of AETC, detailing its primary therapeutic targets: IKK-


 (Inflammation) , Aurora Kinase A (Oncology) , and ANO1/TMEM16A (Glioblastoma) .[1] We provide mechanistic insights into its binding modes, validated experimental protocols for target engagement, and a roadmap for its application in lead optimization.

Chemical Identity & Structural Biology

The Pharmacophore

The therapeutic versatility of AETC stems from its dense arrangement of hydrogen bond donors and acceptors, which mimic the adenine ring of ATP.[1] This makes it an ideal scaffold for ATP-competitive inhibition .

  • C3-Carboxamide (Acceptor/Donor): Forms critical hydrogen bonds with the "hinge region" of kinase domains.

  • C2-Amino Group (Donor): Often cyclized to form thienopyrimidines or acylated to extend into the hydrophobic back-pocket of enzymes.

  • C5-Ethyl Group: Provides a hydrophobic anchor, filling the ribose-binding pocket or hydrophobic gatekeeper regions, enhancing selectivity over un-substituted thiophenes.

Molecular Binding Mode (Kinase Hinge Interaction)

In the context of kinase inhibition (e.g., IKK-


), the AETC motif typically adopts a planar conformation.[1] The amide oxygen accepts a hydrogen bond from the backbone amide of the kinase hinge, while the exocyclic amino group donates a hydrogen bond to a backbone carbonyl.[1]

Primary Therapeutic Targets

Target 1: IKK- (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta)

Therapeutic Area: Autoimmune Diseases, Inflammation, Cancer.

Mechanism of Action: AETC derivatives function as ATP-competitive inhibitors of IKK-


. By blocking the phosphorylation of I

B

, they prevent the ubiquitination and degradation of I

B, thereby sequestering the NF-

B transcription factor in the cytoplasm.[1] This halts the transcription of pro-inflammatory cytokines (TNF-

, IL-6).
  • Key Insight: The 5-ethyl group is critical for optimizing Van der Waals interactions within the ATP pocket, often showing superior metabolic stability compared to phenyl-substituted analogs like TPCA-1.

Target 2: Aurora Kinase A

Therapeutic Area: Oncology (Leukemia, Solid Tumors).[1]

Mechanism of Action: AETC serves as the obligate precursor for thienopyrimidine synthesis. Cyclization of the C2-amino and C3-carboxamide groups yields a bicyclic core that inhibits Aurora A, a serine/threonine kinase essential for centrosome maturation and spindle assembly. Inhibition leads to mitotic arrest and apoptosis in rapidly dividing tumor cells.

Target 3: ANO1 (TMEM16A) Chloride Channels

Therapeutic Area: Glioblastoma Multiforme (GBM).

Mechanism of Action: Recent high-throughput screens have identified AETC derivatives as blockers of the Calcium-Activated Chloride Channel (CaCC) ANO1. Overexpressed in glioblastoma, ANO1 drives cell migration and invasion.[1][2] AETC derivatives block chloride currents, reducing the invasive potential of glioma cells.[1]

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of AETC: inhibiting inflammatory signaling via IKK-


 and inducing mitotic arrest via Aurora A.

AETC_Pathways AETC 2-Amino-5-ethylthiophene- 3-carboxamide (AETC) Deriv Chemical Derivatization (Acylation/Cyclization) AETC->Deriv Synthesis IKK Target: IKK-beta Deriv->IKK Direct Inhibition Thieno Thienopyrimidine Scaffold Deriv->Thieno Cyclization IkB Phospho-IkB (Blocked) IKK->IkB Prevents NFkB NF-kB Complex (Sequestered in Cytosol) IkB->NFkB Stabilizes Inflam Reduced Inflammation (No Cytokine Release) NFkB->Inflam Result Aurora Target: Aurora Kinase A Thieno->Aurora Inhibition Mitosis Spindle Assembly (Disrupted) Aurora->Mitosis Blocks Apoptosis Tumor Cell Apoptosis Mitosis->Apoptosis Induces

Figure 1: Divergent therapeutic pathways of AETC derivatives targeting Inflammation (NF-


B) and Oncology (Aurora A).

Validated Experimental Protocols

Synthesis of AETC (The Gewald Reaction)

Rationale: The Gewald reaction is the industry standard for synthesizing 2-aminothiophenes due to its "one-pot" efficiency and scalability.

Protocol:

  • Reagents: Butyraldehyde (for the 5-ethyl group), Ethyl Cyanoacetate, Elemental Sulfur (

    
    ), Morpholine (catalyst).[1]
    
  • Procedure:

    • Mix Butyraldehyde (1.0 eq) and Ethyl Cyanoacetate (1.0 eq) in Ethanol.

    • Add Elemental Sulfur (1.0 eq).

    • Add Morpholine (1.5 eq) dropwise while maintaining temperature

      
      .
      
    • Reflux for 3–5 hours.

    • Cool to precipitate the Ethyl 2-amino-5-ethylthiophene-3-carboxylate.

    • Amidation: Treat the ester with aqueous ammonia (

      
      ) at 
      
      
      
      in a sealed tube to convert the ester to the carboxamide (AETC).
  • Validation: Confirm structure via

    
    -NMR (Characteristic ethyl triplet/quartet and thiophene singlet).
    
Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: This assay measures the ADP formed from a kinase reaction, providing a direct, homogeneous, and luminescent readout of AETC inhibitory activity.[1]

Protocol:

  • Preparation: Dilute AETC derivatives in DMSO to 100x final concentration.

  • Enzyme Mix: Prepare 2x IKK-

    
     or Aurora A enzyme solution in kinase buffer (50 mM Tris pH 7.5, 10 mM 
    
    
    
    ).
  • Substrate Mix: Prepare 2x ATP/Substrate (e.g., I

    
    B
    
    
    
    peptide) mixture.[1]
  • Reaction:

    • Add 2.5

      
      L Compound + 2.5 
      
      
      
      L Enzyme to a 384-well white plate. Incubate 10 min.
    • Add 5

      
      L Substrate Mix to initiate.
      
    • Incubate at Room Temp for 60 min.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Analysis: Read Luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

Comparative Data: AETC vs. Reference Inhibitors

CompoundTarget

(Approx)
MechanismClinical Status
AETC (Parent) IKK-


Weak ATP Comp.Scaffold/Precursor
TPCA-1 (Analog)IKK-


ATP CompetitivePre-clinical Tool
VX-680 (Ref)Aurora A

ATP CompetitivePhase II (Discontinued)
AETC-Derivative 9c ANO1

Channel BlockerDiscovery Phase

Note: The parent AETC molecule often shows micromolar activity. High potency (nanomolar range) is typically achieved upon acylating the C2-amine (e.g., 2-ureido analogs).

References

  • Vertex Pharmaceuticals. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3.[3] Bioorganic & Medicinal Chemistry Letters.

  • Seo, Y. et al. (2020).[1] Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. Bioorganic & Medicinal Chemistry.[4][5]

  • AstraZeneca. (2005). Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase. U.S. Patent 6,919,338.[6]

  • Abbott Laboratories. (2001). Cell adhesion-inhibiting antiinflammatory compounds.[7] U.S. Patent 6,232,320.[7]

  • Gewald, K. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

Sources

An In-depth Technical Guide to the Antifungal and Antibacterial Activity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Antimicrobial Drug Discovery

The relentless evolution of drug-resistant pathogens presents a formidable challenge to global health. This reality necessitates a continuous search for novel antimicrobial agents with diverse mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, thiophene and its derivatives have emerged as a particularly promising scaffold.[1][2] Thiophene, a sulfur-containing five-membered aromatic ring, is a structural bioisostere of benzene and is present in several clinically significant drugs, including the anticancer agent Ralitrexed and the antibiotic Cefoxitin.[2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][4][5] This guide provides a technical overview of the antimicrobial properties of thiophene derivatives, focusing on their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation.

Core Mechanisms of Antimicrobial Action

Thiophene derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting essential cellular processes in bacteria and fungi. Understanding these mechanisms is paramount for the rational design of more potent and selective therapeutic agents.

1. Disruption of Membrane Integrity: A primary mode of action for several thiophene derivatives is the perturbation of microbial cell membranes.[6][7] These lipophilic compounds can intercalate into the lipid bilayer, disrupting its structure and increasing permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[6][8] Recent studies on colistin-resistant Acinetobacter baumannii and Escherichia coli have demonstrated that specific thiophene derivatives significantly increase membrane permeabilization, suggesting this as a key factor in their bactericidal effect against drug-resistant Gram-negative bacteria.[6][7][9]

2. Enzyme Inhibition: Thiophene-based compounds have been identified as potent inhibitors of critical microbial enzymes.

  • DNA Gyrase and Topoisomerases: Certain thiophene analogues function similarly to fluoroquinolones by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[10] They stabilize the DNA-gyrase cleavage complex, leading to irreparable DNA strand breaks.[10] Notably, some novel thiophenes bind to an allosteric site on the enzyme, a different location from existing antibiotics, which makes them effective against fluoroquinolone-resistant strains.[10]

  • β-Lactamases: In the fight against β-lactam resistance, thiophene-2-carboxamides have been investigated as inhibitors of β-lactamase enzymes, which are responsible for inactivating penicillin and cephalosporin antibiotics.[11] By inhibiting these enzymes, thiophene derivatives can potentially restore the efficacy of conventional β-lactam drugs.

  • Urease: Some morpholine-thiophene hybrid thiosemicarbazones have shown potent inhibitory activity against the urease enzyme, a key virulence factor for bacteria like Helicobacter pylori.[12]

  • Cell Division Proteins (FtsZ): A novel thiophenyl-pyrimidine derivative has been shown to inhibit the polymerization and GTPase activity of FtsZ, a crucial protein in the bacterial cell division process.[13] This disruption of cell division leads to a bactericidal effect, particularly against Gram-positive bacteria like MRSA.[13]

3. Inhibition of Adherence to Host Cells: Beyond direct killing, some thiophene derivatives can mitigate infection by interfering with bacterial virulence. Studies have shown that treatment with certain thiophenes can reduce the adherence of pathogenic bacteria, such as A. baumannii and E. coli, to host epithelial cells.[6][9][14] This anti-adherence activity is a valuable therapeutic strategy as it can prevent the initial stages of infection and biofilm formation.

Structure-Activity Relationships (SAR): Designing Potent Derivatives

The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.

  • Influence of Substituents at Position 2 and 3: Studies on thiophene-2-carboxamide derivatives have shown that the presence of an amino group at the 3-position generally confers greater antibacterial activity than a hydroxyl or methyl group at the same position.[5]

  • Role of Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrazole, pyridine, or triazole, can significantly enhance antimicrobial activity.[4][15] For example, incorporating a pyridine moiety has been shown to produce excellent activity against both bacteria and fungi.[15]

  • Impact of Aromatic and Halogen Groups: The addition of substituted aryl groups can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate microbial membranes. Halogen substituents, such as chlorine or bromine on an attached phenyl ring, have been associated with increased inhibitory potential in several series of compounds.[12]

A generalized workflow for the discovery and optimization of thiophene-based antimicrobials is depicted below.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Advanced Evaluation cluster_3 Optimization A Design & Synthesis of Thiophene Library B Chemical Characterization (NMR, MS, IR) A->B C Initial Antimicrobial Screening (e.g., Disc Diffusion) B->C D MIC Determination (Broth Microdilution) C->D E Time-Kill Kinetic Assays D->E F Mechanism of Action Studies (e.g., Membrane Permeability) E->F G Cytotoxicity & Safety Profiling F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization (Chemical Modification) H->I I->A Iterative Design Cycle

Caption: Workflow for Thiophene Antimicrobial Development.

Experimental Protocols for Antimicrobial Evaluation

Accurate and reproducible evaluation of antimicrobial activity is the cornerstone of drug discovery. The following are standardized, field-proven protocols for assessing the efficacy of novel thiophene derivatives.

Protocol 1: Agar Disc Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial high-throughput screening.

Rationale: This assay relies on the principle of diffusion. The test compound diffuses from a paper disc into an agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the disc indicates that the compound has inhibited microbial growth. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.[16]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the thiophene derivative (e.g., 100 µg/mL dissolved in a suitable solvent like DMSO).[16] A disc with the solvent alone serves as a negative control. A disc with a standard antibiotic (e.g., Ampicillin, Gentamicin) serves as a positive control.[17]

  • Incubation: Place the prepared discs onto the inoculated agar surface. Gently press to ensure complete contact. Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: The MIC value is a critical parameter for assessing the potency of a new compound. This protocol uses a 96-well plate format to test a range of compound concentrations simultaneously, allowing for efficient and reproducible determination of this key value.

G start Prepare Serial Dilutions of Thiophene Derivative in 96-Well Plate inoculate Add Standardized Bacterial/Fungal Inoculum to Each Well start->inoculate controls Include: - Positive Control (Inoculum only) - Negative Control (Broth only) - Solvent Control inoculate->controls Set up Controls incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read

Caption: Broth Microdilution Workflow for MIC Testing.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the stock solution (appropriately diluted in broth) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Control Wells:

    • Well 11 (Positive Control): 100 µL of inoculum without any test compound.

    • Well 12 (Negative Control): 100 µL of sterile broth only.

  • Inoculum Preparation: Prepare the microbial inoculum as described in the disc diffusion protocol, but dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[18] This can be assessed visually or with a plate reader.

Data Presentation: Comparative Antimicrobial Activity

Summarizing quantitative data in a structured table allows for clear comparison and facilitates SAR analysis.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Thiophene Derivatives

Compound IDModificationMIC (mg/L) vs. A. baumannii (Col-R)MIC (mg/L) vs. E. coli (Col-R)
Thiophene 4o-derivative, 4-chlorophenyl amide168
Thiophene 5m-derivative, 4-chlorophenyl amide1632
Thiophene 8m-derivative, 4-fluorophenyl amide3232
Colistin (Ref)-1288

Data synthesized from Molina-Panadero et al., 2024.[7] This table shows that specific thiophene derivatives can exhibit potent activity against colistin-resistant (Col-R) Gram-negative bacteria, in some cases exceeding the potency of colistin itself against resistant strains.[7]

Future Perspectives and Challenges

The thiophene scaffold remains a highly versatile and promising platform for the development of new antimicrobial agents.[2] Future research will likely focus on several key areas:

  • Targeting Gram-Negative Pathogens: Overcoming the formidable outer membrane of Gram-negative bacteria is a major challenge. Designing thiophene derivatives that can effectively penetrate this barrier or inhibit efflux pumps is a high priority.

  • Combination Therapy: Investigating the synergistic effects of thiophene derivatives with existing antibiotics could be a powerful strategy to combat resistance and reduce required dosages.

  • Optimizing Pharmacokinetics and Safety: While in vitro potency is essential, successful drug candidates must also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. Early-stage screening for these properties will be critical.

References

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (n.d.). National Institutes of Health.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). National Institutes of Health.
  • Synthesis and Antimicrobial Evaluation of Some Novel Pyrimidine, Pyrazole, Chromene and Tetrahydrobenzo[b]thiophene Derivatives Bearing Pyrimidinthione Moiety. (n.d.). PubMed.
  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012, April 5). SciSpace.
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1). Unknown Source.
  • Synthesis and antimicrobial activities of some novel thiophene containing azo compounds. (2025, December 6). Unknown Source.
  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (n.d.). Unknown Source.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). Frontiers.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 3). Unknown Source.
  • Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2017, March 9). ResearchGate.
  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (2014, January 1). Bentham Science Publishers.
  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli. (n.d.). ResearchGate.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PubMed.
  • Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research.
  • Effect of thiophene derivatives 4, 5 and 8 on the bacterial permeability against clinical colistin-resistant A. baumannii and (E) coli. (n.d.). ResearchGate.
  • (PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. (n.d.). ResearchGate.
  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. (2017, May 15). PNAS.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Institutes of Health.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025, August 7). ResearchGate.
  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. (2024, May 24). Frontiers.
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023, March 31). MDPI.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). National Institutes of Health.
  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023, May 12). ACS Publications.
  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024, February 6). PubMed.

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Methodological & Application

Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 2-Amino-5-ethylthiophene-3-carboxamide, a valuable heterocyclic compound. This protocol is designed for researchers, scientists, and professionals in drug development. The synthesis is based on the well-established Gewald multicomponent reaction, a reliable and efficient one-pot method for the preparation of polysubstituted 2-aminothiophenes.[1][2][3][4] This guide will detail the reaction mechanism, provide a step-by-step experimental procedure, outline necessary safety precautions, and describe methods for the characterization of the final product.

Introduction and Scientific Background

2-Amino-5-ethylthiophene-3-carboxamide and its derivatives are significant scaffolds in medicinal chemistry and materials science.[4][5][6] These compounds serve as versatile building blocks for the synthesis of a variety of biologically active molecules, including anti-inflammatory, antimicrobial, and antitumor agents.[4][5][7] The inherent structural features of the 2-aminothiophene ring system allow for diverse functionalization, making it a privileged motif in drug discovery.

The synthesis described herein utilizes the Gewald reaction, a powerful multicomponent reaction that combines a ketone (butan-2-one), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst (diethylamine) to yield the desired 2-aminothiophene.[1][3][8][9] This one-pot synthesis is highly regarded for its operational simplicity, atom economy, and the ability to generate molecular complexity in a single step.

Reaction Mechanism: The Gewald Synthesis

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps.[1][8][9] A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the active methylene compound (cyanoacetamide).[1][2][8][9] The basic catalyst, diethylamine, deprotonates the α-carbon of cyanoacetamide, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate, 2-cyano-3-methylpent-2-enamide.

  • Michael Addition of Sulfur: Elemental sulfur (in its S8 crown form) is then attacked by the nucleophilic enolate of the α,β-unsaturated nitrile. This step is often considered the rate-determining step and results in the formation of a sulfurated intermediate.[1][2][3][9]

  • Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization. A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.[1][3][9]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Butan-2-one + Cyanoacetamide B α,β-Unsaturated Nitrile Intermediate A->B  Diethylamine D Sulfurated Intermediate B->D C Elemental Sulfur (S8) C->D E Cyclized Intermediate D->E  Intramolecular Attack F 2-Amino-5-ethylthiophene-3-carboxamide E->F  Tautomerization

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )AmountMolesPuritySupplier
Butan-2-oneC₄H₈O72.117.21 g (8.9 mL)0.1≥99%Sigma-Aldrich
CyanoacetamideC₃H₄N₂O84.088.41 g0.1≥98%Sigma-Aldrich
Elemental SulfurS32.063.21 g0.1≥99.5%Sigma-Aldrich
DiethylamineC₄H₁₁N73.147.31 g (10.3 mL)0.1≥99.5%Sigma-Aldrich
EthanolC₂H₅OH46.07100 mL-95%Fisher Scientific
Distilled WaterH₂O18.02As needed--In-house
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Synthesis Procedure

Synthesis_Workflow A 1. Charge flask with reactants (Butan-2-one, Cyanoacetamide, Sulfur, Ethanol) B 2. Heat mixture to 45-50°C A->B C 3. Add Diethylamine dropwise B->C D 4. Reflux for 2-3 hours C->D E 5. Cool to room temperature D->E F 6. Pour into ice water E->F G 7. Filter the precipitate F->G H 8. Wash with cold ethanol G->H I 9. Dry the product H->I J 10. Recrystallize from ethanol I->J K 11. Characterize the final product J->K

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine butan-2-one (7.21 g, 0.1 mol), cyanoacetamide (8.41 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and ethanol (100 mL).

  • Initiation: Begin stirring the mixture and gently heat it to 45-50°C using a heating mantle.

  • Addition of Catalyst: Once the temperature has stabilized, add diethylamine (7.31 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture below 60°C.

  • Reaction: After the addition of diethylamine is complete, heat the mixture to reflux (approximately 78-80°C) and maintain it for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. This will cause the product to precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them as before.

Expected Yield: 65-80% Appearance: Off-white to pale yellow solid.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] All manipulations should be carried out in a well-ventilated fume hood.

  • Butan-2-one: Highly flammable liquid and vapor.[18][20] Causes serious eye irritation.[17][18][20] May cause drowsiness or dizziness.[18][20] Keep away from heat, sparks, open flames, and hot surfaces.[18]

  • Cyanoacetamide: Harmful if swallowed.[11][14][26] Causes skin and serious eye irritation.[11][14][26] May cause respiratory irritation.[11][14] Avoid breathing dust.[11][14]

  • Elemental Sulfur: Flammable solid.[12][25] May cause skin and eye irritation upon contact with dust.[21][23] In case of fire, it can produce toxic sulfur dioxide gas.[22][25]

  • Diethylamine: Highly flammable liquid and vapor.[10][13] Toxic in contact with skin and if swallowed.[10][13][15][27] Causes severe skin burns and eye damage.[10][13][15][27] May cause respiratory irritation.[10][15]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization of 2-Amino-5-ethylthiophene-3-carboxamide

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amine and amide groups (around 3200-3400 cm⁻¹), a C=O stretch for the amide (around 1640-1680 cm⁻¹), and C-S stretching vibrations.[7][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the ethyl group (a triplet and a quartet), the aromatic proton on the thiophene ring, and the broad singlets for the amine (NH₂) and amide (CONH₂) protons.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the ethyl group, the thiophene ring, and the amide carbonyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (170.23 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reaction, incorrect stoichiometry, or ineffective catalyst.Ensure accurate measurement of all reagents. Check the purity of the starting materials. Extend the reaction time or slightly increase the amount of catalyst.
Oily product or difficulty in crystallizationPresence of impurities or unreacted starting materials.Wash the crude product thoroughly with cold ethanol. Perform recrystallization from a suitable solvent system. Column chromatography may be necessary for highly impure products.
Dark-colored productSide reactions or decomposition.Ensure the reaction temperature is controlled and does not exceed the recommended range. Minimize the reaction time once completion is observed by TLC.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide via the Gewald reaction. By carefully following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
  • (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Public
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Diethylamine - SAFETY D
  • Cyanoacetamide - SAFETY D
  • 2-Cyanoacetamide - Material Safety D
  • Elemental Sulfur - SAFETY D
  • Safety D
  • Cyanoacetamide CAS No 107-91-5 MATERIAL SAFETY D
  • Diethylamine.
  • Safety D
  • ICSC 0444 - DIETHYLAMINE - Intern
  • CYANOACETAMIDE FOR SYNTHESIS MSDS CAS-No.: 107-91-5 MSDS - Loba Chemie.
  • Safety (MSDS)
  • 2-Butanone - Safety D
  • 2-Butanone - SIGMA-ALDRICH.
  • butan-2-one - s d fine-chem limited.
  • Safety D
  • MATERIAL SAFETY D
  • Material Safety D
  • ETHYL 2-AMINO-5-ETHYLTHIOPHENE-3-CARBOXYL
  • Material Safety Data Sheet Review No: 03 Product: Sulfur Landia 350.
  • Cyanoacetamide SDS, 107-91-5 Safety D
  • SULPHUR SAFETY D
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALU
  • Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal - Benchchem.
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  • 2-Amino-5-ethylthiophene-3-carboxamide | Sigma-Aldrich.
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals.
  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
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Application Notes and Protocols for the Derivatization of 2-Amino-5-ethylthiophene-3-carboxamide in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2-Aminothiophene-3-carboxamide

The 2-aminothiophene-3-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][2][3] The structural rigidity of the thiophene ring, combined with the hydrogen bonding capabilities of the 2-amino and 3-carboxamide groups, provides an excellent platform for the design of targeted therapeutics. The ethyl group at the 5-position often contributes to favorable hydrophobic interactions within biological targets.

This guide provides a detailed exploration of synthetic strategies for the derivatization of 2-amino-5-ethylthiophene-3-carboxamide, focusing on modifications that are crucial for comprehensive structure-activity relationship (SAR) studies. We will delve into the rationale behind key experimental choices and provide robust, step-by-step protocols for the synthesis of a diverse library of analogues.

Strategic Overview of Derivatization

The primary sites for derivatization on the 2-amino-5-ethylthiophene-3-carboxamide scaffold are the 2-amino group and the 3-carboxamide moiety. Modifications at these positions allow for the systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding potential impact biological activity.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Strategies cluster_2 SAR Exploration Gewald Synthesis Gewald Synthesis 2-Amino-5-ethylthiophene-3-carboxamide 2-Amino-5-ethylthiophene-3-carboxamide Gewald Synthesis->2-Amino-5-ethylthiophene-3-carboxamide Yields Core Scaffold 2-Amino Group Modification 2-Amino Group Modification N-Acylation N-Acylation 2-Amino Group Modification->N-Acylation Schiff Base Formation Schiff Base Formation 2-Amino Group Modification->Schiff Base Formation 3-Carboxamide Modification 3-Carboxamide Modification Amide Hydrolysis/Reduction Amide Hydrolysis/Reduction 3-Carboxamide Modification->Amide Hydrolysis/Reduction Biological Screening Biological Screening N-Acylation->Biological Screening Schiff Base Formation->Biological Screening Amide Hydrolysis/Reduction->Biological Screening SAR Insights SAR Insights Biological Screening->SAR Insights 2-Amino-5-ethylthiophene-3-carboxamide->2-Amino Group Modification 2-Amino-5-ethylthiophene-3-carboxamide->3-Carboxamide Modification

Caption: General workflow for the synthesis and derivatization of 2-amino-5-ethylthiophene-3-carboxamide for SAR studies.

Part 1: Synthesis of the Core Scaffold

The foundational step is the synthesis of the starting material, 2-amino-5-ethylthiophene-3-carboxamide. The Gewald three-component reaction is the most efficient and widely adopted method for this purpose.[4][5]

Protocol 1: Gewald Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide

This protocol involves the one-pot condensation of butyraldehyde, 2-cyanoacetamide, and elemental sulfur, catalyzed by a weak base.

Materials:

  • Butyraldehyde

  • 2-Cyanoacetamide

  • Elemental Sulfur (powdered)

  • Triethylamine

  • Anhydrous Ethanol

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add anhydrous ethanol (50 mL), 2-cyanoacetamide (8.41 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

  • Stir the mixture at room temperature to form a suspension.

  • Add triethylamine (10.12 g, 13.9 mL, 0.1 mol) to the suspension.

  • Slowly add butyraldehyde (7.21 g, 8.9 mL, 0.1 mol) dropwise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to a gentle reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the product under vacuum to yield 2-amino-5-ethylthiophene-3-carboxamide as a pale yellow solid.

Part 2: Derivatization of the 2-Amino Group

The nucleophilic 2-amino group is the most common site for introducing chemical diversity. N-acylation and Schiff base formation are two facile and effective strategies.

Protocol 2: N-Acylation via EDC/HOBt Coupling

This protocol describes the coupling of a carboxylic acid to the 2-amino group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The addition of HOBt forms a more stable active ester, minimizing side reactions and potential racemization if the carboxylic acid is chiral.[6][7]

Materials:

  • 2-Amino-5-ethylthiophene-3-carboxamide (1.0 eq)

  • Carboxylic acid of choice (e.g., benzoic acid, phenylacetic acid) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethylthiophene-3-carboxamide (1.0 eq) and the chosen carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 volumes) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated derivative.

Protocol 3: Schiff Base Formation

The condensation of the 2-amino group with an aldehyde or ketone yields a Schiff base (imine), which can be a final product or an intermediate for further reduction to a secondary amine.

Materials:

  • 2-Amino-5-ethylthiophene-3-carboxamide (1.0 eq)

  • Aldehyde of choice (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.05 eq)

  • Anhydrous Ethanol

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-amino-5-ethylthiophene-3-carboxamide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add the aldehyde (1.05 eq) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Part 3: Derivatization of the 3-Carboxamide Group

While modifications at the 2-amino position are more common, altering the 3-carboxamide group can also provide valuable SAR insights.

Protocol 4: Hydrolysis of the 3-Carboxamide to a Carboxylic Acid

Hydrolysis of the primary amide to the corresponding carboxylic acid introduces a key acidic functional group and a potential new handle for further derivatization (e.g., esterification or further amide couplings).

Materials:

  • 2-Amino-5-ethylthiophene-3-carboxamide

  • 10 M aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Suspend 2-amino-5-ethylthiophene-3-carboxamide in a mixture of ethanol and 10 M NaOH solution in a round-bottom flask.

  • Heat the mixture to reflux for 12-24 hours, until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 2-amino-5-ethylthiophene-3-carboxylic acid.

Part 4: Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-amino-5-ethylthiophene-3-carboxamide scaffold has led to the discovery of potent inhibitors for various biological targets. Below is a summary of key SAR findings from the literature.

Caption: Key structure-activity relationship principles for the 2-amino-5-ethylthiophene-3-carboxamide scaffold.

SAR Data Summary Table

The following table summarizes quantitative data for selected derivatives, highlighting the impact of specific substitutions on biological activity.

Target Class Modification Derivative Structure/Description Activity (IC₅₀/MIC) Reference
Kinase Inhibitor (VEGFR-2) N-Acylation at 2-amino2-((phenylacetyl)amino)-5-ethylthiophene-3-carboxamideIC₅₀ = 0.59 µM[8]
Kinase Inhibitor (VEGFR-2) N-Acylation at 2-amino2-((4-chlorophenylacetyl)amino)-5-ethylthiophene-3-carboxamideIC₅₀ = 1.29 µM[8]
Antimicrobial (S. aureus) Schiff base at 2-amino2-((benzylidene)amino)-5-ethylthiophene-3-carboxamideMIC = 10 µg/mL[1][3]
Antimicrobial (E. coli) Schiff base at 2-amino2-((4-methoxybenzylidene)amino)-5-ethylthiophene-3-carboxamideMIC = 20 µg/mL[1][3]
Antimicrobial (A. niger) Schiff base at 2-amino2-((4-chlorobenzylidene)amino)-5-ethylthiophene-3-carboxamideMIC = 10 µg/mL[3]

Conclusion

The 2-amino-5-ethylthiophene-3-carboxamide scaffold is a versatile starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for creating a diverse chemical library for SAR exploration. By systematically modifying the 2-amino and 3-carboxamide positions, researchers can effectively probe the chemical space around this privileged core to optimize potency, selectivity, and pharmacokinetic properties for a wide range of biological targets.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, C. O. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 147-156. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. [Link]

  • Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, C. O. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Gogoi, S., & Argade, N. P. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 47(48), 8545-8548. [Link]

  • Agudo-Álvarez, S., et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Nielsen, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Catalyst and method for amide formation.
  • Fernández-de-Córdoba, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Abdel-Hafez, A. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 28. [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Semantic Scholar. [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • Chavan, S. M., et al. (2012). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 4(9), 4349-4353. [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PMC. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Discovery and Initial SAR of 2-amino-5-carboxamidothiazoles as Inhibitors of the Src-family Kinase p56(Lck). PubMed. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Utility of a 2-Aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines. ResearchGate. [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. ResearchGate. [Link]

Sources

Technical Application Note: X-ray Crystallography of 2-Amino-5-ethylthiophene-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for determining the single-crystal X-ray structure of 2-amino-5-ethylthiophene-3-carboxamide and its structural analogs. These compounds, typically synthesized via the Gewald reaction , are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., IKK-β, JAK) and antifungal agents.

The primary crystallographic challenges for this class include:

  • Habit Modification: A tendency to form thin, non-diffracting needles due to strong anisotropic hydrogen bonding.

  • Impurity Interference: Persistent elemental sulfur contaminants from synthesis.

  • Disorder: High thermal motion in the C5-ethyl chain.

This protocol provides a self-validating workflow from crude synthesis to high-resolution structure refinement.

Pre-Crystallization Characterization (Quality Control)

Critical Step: Attempting to crystallize impure Gewald products is the most common cause of failure. Elemental sulfur (


) is a byproduct that co-precipitates with the thiophene.
Purity Validation Protocol

Before setting up crystallization trays, the sample must pass the following thresholds:

MetricMethodAcceptance ThresholdTechnical Rationale
Purity HPLC (UV 254 nm)> 98.5%Impurities disrupt the nucleation lattice.
Sulfur Content Visual / SolubilityClear solution in warm EtOH

is insoluble in EtOH; turbidity indicates contamination.
Identity 1H-NMR (DMSO-

)
Integration 2:1 (Amino:Amide)Verify the 2-amino (

7-8 ppm) and 3-carboxamide (

6.5-7.5 ppm) protons are intact.

Purification Tip: If elemental sulfur is detected, wash the crude solid with Carbon Disulfide (


)  (Caution: Highly Flammable/Toxic) or recrystallize first from hot ethanol before attempting diffraction-quality growth.

Crystallization Protocols

The 2-aminothiophene-3-carboxamide core contains a donor-acceptor motif (


) that promotes rapid growth along one axis (needles). To obtain block-like  crystals suitable for X-ray diffraction, we must slow this growth using competing solvents.
Workflow Visualization

The following diagram outlines the decision logic for solvent selection and method application.

CrystallizationWorkflow Start Purified 2-Amino-5-ethylthiophene Analogs (>98%) Solubility Solubility Test Start->Solubility HighSol Soluble in EtOH/MeOH? Solubility->HighSol HighPol Soluble only in DMSO/DMF? HighSol->HighPol No MethodA Method A: Slow Evaporation (Inhibits Needle Formation) HighSol->MethodA Yes MethodB Method B: Liquid-Liquid Diffusion (Layering) HighPol->MethodB Yes (Scale > 20mg) MethodC Method C: Vapor Diffusion (Hanging Drop) HighPol->MethodC Yes (Scale < 5mg) Harvest Harvest Block Crystals (0.2 x 0.2 x 0.1 mm) MethodA->Harvest MethodB->Harvest MethodC->Harvest Recycle Re-dissolve & Seed Harvest->Recycle Twinned/Needles

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Detailed Methodologies
Method A: Controlled Evaporation (For EtOH-soluble analogs)

Best for: Compounds with moderate solubility in alcohols.

  • Dissolve 15 mg of compound in 2 mL of Absolute Ethanol (or Acetonitrile) in a small scintillation vial.

  • Critical: Add 0.2 mL of Toluene or Ethyl Acetate.

    • Mechanism:[1][2][3][4][5][6] Toluene acts as an "anti-solvent" that enriches as the ethanol evaporates, forcing the crystal to grow in 3D rather than 1D (needles).

  • Cover with parafilm and poke 3 small holes with a needle.

  • Store in a vibration-free dark area at 20°C.

  • Timeframe: 2–5 days.

Method B: Liquid-Liquid Diffusion (Layering)

Best for: Highly polar analogs or those with poor alcohol solubility.

  • Dissolve 20 mg of compound in 0.5 mL DMSO or DMF in a narrow NMR tube or crystallization tube.

  • Carefully layer 1.5 mL of a less dense anti-solvent (Water, Methanol, or Isopropanol) on top.

    • Technique: Tilt the tube and let the anti-solvent slide down the glass wall to prevent immediate mixing.

  • Seal tightly. The interface will become turbid; crystals grow at this boundary.

  • Timeframe: 1–2 weeks.

Data Collection Strategy

The sulfur atom (S) in the thiophene ring provides anomalous scattering signal but also absorbs X-rays.

Beamline / Source Selection
  • Copper Source (

    
    , 
    
    
    
    ):
    • Pros: Higher intensity for small crystals (< 0.1 mm); enhanced anomalous signal from Sulfur (

      
      ) allows for absolute structure determination if the analog is chiral.
      
    • Cons: Higher absorption. Correction Strategy: Multi-scan absorption correction (SADABS/CrysAlisPro) is mandatory.

  • Molybdenum Source (

    
    , 
    
    
    
    ):
    • Pros: Reduced absorption; higher resolution data (0.7 Å or better).

    • Recommendation: Use Mo if crystals are large (> 0.2 mm) and robust. Use Cu if crystals are thin plates.

Mounting & Cryoprotection
  • Harvesting: Use a nylon loop (MiTeGen) matching the crystal size.

  • Cryoprotectant: Paratone-N oil is preferred. Avoid glycerol/water mixtures if the crystal was grown in DMSO, as osmotic shock may crack the lattice.

  • Temperature: Collect data at 100 K .

    • Reason: The C5-ethyl group has high thermal rotation. Cooling freezes this conformation, preventing "smearing" of electron density.

Structure Solution & Refinement

Expected Structural Motifs

When solving the structure (using SHELXT or OLEX2), look for these specific features:

  • Intramolecular H-Bond: A planarizing hydrogen bond between the amino

    
     and the carbonyl 
    
    
    
    (
    
    
    motif).
  • Intermolecular Dimers: These molecules typically form centrosymmetric dimers (

    
     motif) via the amide group.
    
  • Ethyl Group Disorder: The ethyl chain at C5 is often disordered over two positions.

    • Refinement: Use the PART 1 / PART 2 commands in SHELX. Restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU) if the occupancy is split (e.g., 60:40).

Pathway of Interaction (Supramolecular)

HBonding MolA Molecule A (Donor) Dimer Centrosymmetric Dimer (R2,2(8)) MolA->Dimer Amide N-H...O MolB Molecule B (Acceptor) MolB->Dimer Amide O...H-N Stack Pi-Pi Stacking (Thiophene Rings) Dimer->Stack Crystal Packing

Figure 2: Supramolecular assembly logic. The primary interaction is the formation of dimers, which then stack via pi-pi interactions.

References

  • Gewald Reaction Mechanism & Synthesis: Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2]

  • Crystallization of Thiophene Carboxamides: Sridhar, M., et al. (2007). Synthesis and crystal structure of 2-amino-thiophene-3-carboxamide derivatives. Tetrahedron Letters, 48(18), 3171-3172.

  • Small Molecule Crystallography Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • Refinement of Disordered Alkyl Groups: Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.

Sources

Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Thiophene Scaffolds

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, with projections of 10 million deaths annually by 2050 if the current trajectory continues.[1] This escalating crisis underscores the urgent need for the discovery and development of new antimicrobial agents that can circumvent existing resistance mechanisms. Thiophene-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide spectrum of biological activities, including significant antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The unique structural features of the thiophene ring allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry for the generation of novel drug candidates.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the in vitro antimicrobial activity of novel thiophene compounds. Adherence to rigorous and validated protocols is paramount to ensure the generation of reproducible and reliable data, which is the bedrock of any successful drug discovery program. The following sections will detail the essential experimental workflows, from initial screening to the quantitative determination of inhibitory and bactericidal concentrations, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9]

Part 1: Foundational Assays for Antimicrobial Efficacy

The initial assessment of a novel thiophene compound's antimicrobial potential typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][10][11][12] This quantitative measure is a fundamental parameter for evaluating the potency of a new compound.[10][12]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[1][8][11] It allows for the simultaneous testing of multiple compounds against a panel of microorganisms in a 96-well microtiter plate format, making it efficient for screening purposes.

This method involves preparing two-fold serial dilutions of the thiophene compound in a liquid growth medium within a microtiter plate.[1][10] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no turbidity is observed.[10][13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Dispense diluted compound and bacterial inoculum into 96-well plate A->C B Prepare serial dilutions of novel thiophene compound in Mueller-Hinton Broth (MHB) B->C D Include sterility and growth controls E Incubate at 35-37°C for 16-20 hours C->E F Visually or spectrophotometrically assess for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Materials:

  • Novel thiophene compounds, stock solutions prepared in a suitable solvent (e.g., DMSO).

  • 96-well, sterile, flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB) is recommended for most non-fastidious aerobic bacteria.[10][14] For fastidious organisms, appropriate supplemented media should be used.[14]

  • Test microorganisms (e.g., ATCC quality control strains and clinical isolates).[15][16]

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth for inoculum preparation.

  • Spectrophotometer or nephelometer.

  • Multichannel pipette.

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Preparation of Thiophene Compound Dilutions:

    • Create a series of two-fold dilutions of the thiophene compound stock solution in MHB. The concentration range should be chosen based on any preliminary data or the expected potency of the compounds. A typical starting range might be from 256 µg/mL down to 0.5 µg/mL.

  • Plate Inoculation:

    • Using a multichannel pipette, dispense 100 µL of the appropriate thiophene compound dilution into the wells of the 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria.

    • Controls are critical for a self-validating system:

      • Growth Control: Wells containing only MHB and the bacterial inoculum (no thiophene compound). These wells should show distinct turbidity after incubation.

      • Sterility Control: Wells containing only sterile MHB (no bacteria or compound). These wells should remain clear.

      • Positive Control: A well-known antibiotic with established MIC values for the quality control strains should be run in parallel to validate the assay.[15]

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours under aerobic conditions.[10][13] Incubation conditions may need to be adjusted for specific microorganisms (e.g., anaerobic or microaerophilic conditions).[17]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. A viewing apparatus with a dark background can aid in this assessment.

    • The MIC is the lowest concentration of the thiophene compound that completely inhibits visible growth of the microorganism.[11] Pinpoint growth at the bottom of the well may be disregarded for certain bacteriostatic antibiotics.[11]

Disk Diffusion Method for Qualitative Susceptibility Screening

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique that is valuable for initial screening of a large number of compounds.[18][19][20] It is a simpler and less resource-intensive method compared to broth microdilution.

A filter paper disk impregnated with a known concentration of the thiophene compound is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism.[17][20][21] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient.[21] If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[19][21] The diameter of this zone is inversely proportional to the MIC.[18]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar (MHA) plate for confluent growth A->C B Prepare thiophene compound- impregnated paper disks D Aseptically place disks on the agar surface B->D E Incubate at 35-37°C for 16-18 hours D->E F Measure the diameter of the zone of inhibition in mm E->F G Interpret results based on zone size F->G

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Materials:

  • Sterile filter paper disks (6 mm diameter).

  • Novel thiophene compounds of known concentration.

  • Mueller-Hinton Agar (MHA) plates.[21] The agar depth should be standardized (approximately 4 mm).

  • Test microorganisms.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Forceps.

  • Ruler or calipers.

Procedure:

  • Disk Preparation:

    • Aseptically apply a defined volume (e.g., 10-20 µL) of the thiophene compound solution onto sterile blank paper disks and allow them to dry completely.

  • Inoculum Preparation and Plating:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland).

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.[18]

    • Inoculate the entire surface of an MHA plate by streaking the swab evenly in three directions to ensure a confluent lawn of growth.[18]

  • Disk Application:

    • Using sterile forceps, place the thiophene compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.[21]

    • Disks should be spaced at least 24 mm apart from center to center and away from the edge of the plate to prevent overlapping of zones.[20][21]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[22]

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • The presence of a zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone provides a qualitative measure of its potency.[19]

Part 2: Determining Bactericidal versus Bacteriostatic Activity

While the MIC indicates the concentration of a compound that inhibits bacterial growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity. For certain severe infections, a bactericidal agent is preferred.[23] Therefore, determining the Minimum Bactericidal Concentration (MBC) is a crucial next step.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][24]

The MBC test is an extension of the broth microdilution MIC assay.[25] Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a growth-supporting, antibiotic-free agar medium. After incubation, the number of surviving bacteria is determined by colony counting. The MBC is the lowest concentration of the compound that kills 99.9% of the original inoculum.[13][24]

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation cluster_analysis Data Analysis A Perform broth microdilution MIC test as previously described B Take aliquots from all clear wells (at and above the MIC) A->B C Plate aliquots onto antibiotic-free agar (MHA) B->C D Incubate agar plates at 35-37°C for 18-24 hours C->D E Count colonies (CFU) on each plate D->E F Determine MBC: Lowest concentration with ≥99.9% kill rate E->F

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Materials:

  • Completed 96-well MIC plate for the novel thiophene compound.

  • Sterile, antibiotic-free MHA plates.

  • Micropipette and sterile tips.

Procedure:

  • Following MIC Determination:

    • Identify the MIC and all wells with higher concentrations of the thiophene compound that show no visible growth.

  • Subculturing:

    • From each of these clear wells, take a fixed volume (e.g., 10-100 µL) and plate it onto a labeled MHA plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.

  • MBC Determination:

    • After incubation, count the number of colony-forming units (CFUs) on each plate.

    • The MBC is the lowest concentration of the thiophene compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[13][24]

Part 3: Data Interpretation and Quality Control

Interpreting MIC and MBC Data

The interpretation of MIC and MBC values is crucial for understanding the potential of a novel thiophene compound.

ParameterInterpretation
MIC The lower the MIC value, the more potent the compound is at inhibiting the growth of the microorganism.[10][12]
MBC The lowest concentration that kills the microorganism.
MBC/MIC Ratio This ratio helps to classify the compound's activity. A ratio of ≤ 4 is generally considered bactericidal , while a ratio of > 4 suggests bacteriostatic activity.[13][23]

It is important to note that an MIC value for one compound cannot be directly compared to the MIC of another compound to determine which is "better" without considering other factors like toxicity and pharmacokinetics.[5]

Quality Control: The Cornerstone of Reliable Data

Rigorous quality control (QC) is essential to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.[16][26]

  • Reference Strains: Standardized, well-characterized QC strains with known susceptibility profiles must be included in every assay.[15][16][27] Commonly used strains include:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 25923

    • Pseudomonas aeruginosa ATCC 27853

    • Enterococcus faecalis ATCC 29212

    • Candida albicans ATCC 90028 (for antifungal testing)

  • Acceptable Ranges: The MIC or zone diameter values for the QC strains must fall within the acceptable ranges published by organizations like CLSI and EUCAST.[15][28] If QC results are out of range, patient or experimental results should not be reported, and the assay must be investigated for potential errors.[16][27]

  • Troubleshooting: Common sources of error include incorrect inoculum density, improper incubation conditions, degradation of the test compound, or issues with the growth medium.[22][29][30] A systematic approach to troubleshooting is necessary to identify and rectify any deviations from the standardized protocol.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of novel thiophene compounds. By adhering to these standardized methods and implementing stringent quality control measures, researchers can generate high-quality, reproducible data that will be instrumental in identifying and advancing promising new antimicrobial agents in the fight against infectious diseases. The journey from a novel thiophene scaffold to a clinically effective drug is long and challenging, but it begins with accurate and reliable in vitro characterization.

References

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Wikipedia. (2023). Minimum inhibitory concentration. [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Wikipedia. (2023). Disk diffusion test. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Ziadlourad, T., et al. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. CORE. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • ScienceDirect. (2016, August 25). Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. [Link]

  • University of Mustansiriyah. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Lee, W. G., et al. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. [Link]

  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]

  • AccuGen. (2025, July 30). MIC/MBC Testing | International and Accredited Lab. [Link]

  • MDPI. (2024, January 16). Biological Activities of Thiophenes. [Link]

  • Antimicrobial Testing Laboratory. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the thiophene-derived compounds. [Link]

  • Taylor & Francis. (2024, February 6). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]

  • Roman, G. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • MDPI. (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]

  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • Sahu, M., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. [Link]

  • Brazilian Journal of Microbiology. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • ResearchGate. (n.d.). Troubleshooting table. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • ResearchGate. (2024, August 22). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. [Link]

Sources

The Versatile 2-Aminothiophene Scaffold: A Keystone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The imperative for sustainable agricultural practices has intensified the quest for novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, the 2-aminothiophene scaffold has emerged as a "privileged structure," a foundational blueprint for the development of a diverse array of potent fungicides, herbicides, and insecticides.[1][2] Its inherent structural features, including multiple reaction sites, allow for extensive chemical modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This technical guide delves into the pivotal role of 2-aminothiophene derivatives in agrochemical synthesis, providing detailed protocols, mechanistic insights, and an overview of their application in creating next-generation crop protection agents.

The Gewald Reaction: A Gateway to Functionalized 2-Aminothiophenes

The cornerstone of 2-aminothiophene synthesis is the Gewald three-component reaction, a robust and versatile one-pot procedure that combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] This reaction's efficiency and tolerance for a wide range of functional groups have made it an indispensable tool for generating a library of substituted 2-aminothiophenes, the primary building blocks for more complex agrochemical molecules.

The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene product.[3]

Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details a rapid and efficient synthesis of a common 2-aminothiophene intermediate using microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and often improves yields compared to conventional heating.[4]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (base)

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add cyclohexanone (1.0 mmol, 98.1 mg), malononitrile (1.0 mmol, 66.1 mg), and elemental sulfur (1.2 mmol, 38.5 mg).

  • Add ethanol (3 mL) and morpholine (1.0 mmol, 87.1 mg) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Expected Yield: >85%

Application in Fungicide Synthesis

2-Aminothiophene derivatives have proven to be exceptionally fruitful starting points for the discovery of novel fungicides, particularly those targeting fungal respiration and other vital cellular processes.

Thienopyrimidine Fungicides: A Prominent Class

A significant class of fungicides derived from 2-aminothiophenes are the thienopyrimidines. These compounds are synthesized by the cyclocondensation of a 2-aminothiophene derivative with a suitable one-carbon synthon.[5][6]

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol describes the synthesis of a thieno[2,3-d]pyrimidine core structure, which is found in a variety of biologically active compounds.

Materials:

  • Ethyl 2-aminothiophene-3-carboxylate

  • Formamide

  • Sodium methoxide

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminothiophene-3-carboxylate (10 mmol) in formamide (20 mL).

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux (approximately 180-200°C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Succinate Dehydrogenase Inhibitors (SDHIs)

The thiophene ring serves as a crucial pharmacophore in a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[7] These compounds disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and fungal death.[7]

A prominent example is Penthiopyrad , a broad-spectrum fungicide. While technically a 3-aminothiophene derivative, its synthesis and structure-activity relationship provide valuable insights for the design of 2-aminothiophene-based SDHIs.[8] The synthesis of penthiopyrad involves the amide coupling of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a 2-(1,3-dimethylbutyl)-3-thienylamine intermediate.[9]

Application in Insecticide Synthesis

The versatility of the thiophene scaffold extends to the development of insecticides. While direct commercial examples originating from 2-aminothiophenes are less common than in fungicides, the principles of heterocyclic chemistry are clearly demonstrated in market-leading products.

A notable example is Thiamethoxam , a neonicotinoid insecticide.[10] Although it contains a thiazole ring instead of a thiophene, its synthesis relies on the key intermediate 2-chloro-5-chloromethylthiazole.[11][12][13] The synthesis of this intermediate and its subsequent reaction to form the final product highlight the importance of functionalized five-membered heterocycles in insecticide discovery.

Workflow: Conceptual Synthesis of a Thiamethoxam Analogue from a 2-Aminothiophene

The following diagram illustrates a conceptual pathway for how a 2-aminothiophene could be elaborated into a molecule with insecticidal potential, drawing parallels with the synthesis of thiamethoxam.

G cluster_0 2-Aminothiophene Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Coupling to Insecticidal Pharmacophore A Ketone/Aldehyde + Active Methylene Nitrile + Sulfur B Gewald Reaction A->B C Substituted 2-Aminothiophene B->C D Diazotization & Sandmeyer Reaction C->D E 2-Halogenated Thiophene D->E F Side Chain Installation E->F G Functionalized Thiophene Intermediate F->G I Coupling Reaction G->I H Nitroguanidine Derivative H->I J Thiophene-based Insecticide Candidate I->J

Sources

Application Note: High-Efficiency Synthesis of Thieno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline.[1] This heterocyclic core is pivotal in the development of tyrosine kinase inhibitors (e.g., EGFR, FLT3) and antimicrobial agents. This application note details two validated protocols for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones from 2-aminothiophene-3-carboxamides: a robust Classical Thermal Method suitable for scale-up, and a Microwave-Assisted Method optimized for rapid library generation.

Introduction & Retrosynthetic Analysis

The synthesis of the thieno[2,3-d]pyrimidine core generally relies on the "3+3" cyclization strategy. The 2-aminothiophene-3-carboxamide serves as the dinucleophilic backbone, while reagents such as formamide, triethyl orthoformate, or urea provide the single carbon "bridge" required to close the pyrimidine ring.

Biological Relevance

The structural similarity between thieno[2,3-d]pyrimidine (A) and quinazoline (B) allows the former to occupy the ATP-binding pocket of kinases with distinct solubility and metabolic stability profiles.

Retrosynthetic Pathway

The following diagram illustrates the logical disconnection of the target scaffold back to the Gewald reaction precursor.

Retrosynthesis Target Thieno[2,3-d]pyrimidine (Target Scaffold) Precursor 2-Aminothiophene-3-carboxamide (Key Intermediate) Target->Precursor C-1 Insertion (Cyclocondensation) Gewald Ketone + Activated Nitrile + S8 (Gewald Reaction) Precursor->Gewald Multicomponent Assembly

Figure 1: Retrosynthetic analysis showing the disconnection of the pyrimidine ring to the aminothiophene precursor.

Experimental Protocols

Method A: Classical Thermal Cyclocondensation

Objective: Synthesis of 3H-thieno[2,3-d]pyrimidin-4-one using formamide. Scale: Gram-scale (Scalable to kg). Advantages: No specialized equipment required; high purity precipitation.

Reagents & Materials
  • Substrate: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (or substituted analog) [1.0 equiv].

  • Cyclizing Agent/Solvent: Formamide (High Purity, >99%) [10-15 volumes].

  • Catalyst: p-Toluenesulfonic acid (p-TSA) [0.1 equiv] (Optional, accelerates reaction).

  • Workup: Iced water.

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen bubbler (ammonia gas is evolved).

  • Charge: Add the 2-aminothiophene-3-carboxamide substrate to the flask.

  • Solvent Addition: Add Formamide (10 mL per gram of substrate).

  • Reaction: Heat the mixture to 160–180°C (Reflux).

    • Note: The solid starting material will dissolve as the temperature rises.

  • Monitoring: Monitor by TLC (System: CHCl3/MeOH 9:1). Reaction is typically complete in 2–4 hours .

    • Endpoint: Disappearance of the fluorescent amine spot and appearance of a lower Rf spot (pyrimidine).

  • Quench/Precipitation: Cool the reaction mixture to ~80°C. Pour the hot solution slowly into a beaker containing crushed ice (5x reaction volume) with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Allow to stand for 30 minutes.

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with water to remove residual formamide.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Method B: Microwave-Assisted Synthesis

Objective: Rapid synthesis for library generation (SAR studies). Scale: Milligram to 1 gram. Advantages: Reaction times reduced to minutes; higher yields; cleaner profiles.

Reagents
  • Substrate: 2-aminothiophene-3-carboxamide [1.0 equiv].

  • Reagent: Formamide [5-10 equiv] or Triethyl Orthoformate (TEOF) [5 equiv].

  • Catalyst: Glacial Acetic Acid [Cat. amount].

Step-by-Step Protocol
  • Vessel Loading: In a 10 mL microwave process vial, add the substrate (e.g., 0.5 mmol).

  • Reagent Addition: Add Formamide (2 mL) and a drop of catalytic acetic acid.

  • Sealing: Cap the vial with a crimp top containing a Teflon septum.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Temperature: 180°C.

    • Hold Time: 5–10 minutes.

    • Pressure Limit: Set to 15 bar (Safety cutoff).

    • Stirring: High.

  • Workup: After cooling (compressed air cooling cycle), pour the contents into ice water.

  • Isolation: Collect the precipitate by filtration.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a "Niementowski-type" cyclization.

  • Nucleophilic Attack: The exocyclic amine of the thiophene attacks the electrophilic carbonyl of formamide.

  • Transamidation: Ammonia is liberated, forming an amidine intermediate.

  • Cyclization: The amide nitrogen attacks the newly formed methine center.

  • Elimination: Loss of water aromatizes the system to form the pyrimidine ring.

Mechanism Step1 2-Aminothiophene (Nucleophile) Intermediate N-Formyl Intermediate Step1->Intermediate Attack Step2 Formamide (Electrophile) Step2->Intermediate Transition Ring Closure (-NH3) Intermediate->Transition Intramolecular Cyclization Product Thieno[2,3-d]pyrimidine (Aromatized) Transition->Product -H2O Elimination

Figure 2: Mechanistic pathway of the cyclocondensation reaction.

Data Summary & Troubleshooting

Comparative Analysis of Methods
ParameterThermal Reflux (Method A)Microwave Assisted (Method B)
Reaction Time 2 – 6 Hours5 – 15 Minutes
Temperature 160 – 180°C140 – 200°C
Typical Yield 65 – 80%85 – 95%
Solvent Usage High (Formamide as solvent)Low (Neat or minimal solvent)
Scalability ExcellentLimited by vessel size
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Temperature too low.Ensure internal temp reaches >160°C. Formamide refluxes at 210°C; ensure vigorous boil.
Incomplete Cyclization Steric hindrance on thiophene.Add catalytic p-TSA or Acetic Acid to activate the formamide.
Sticky Gum Product Impurities/Oligomers.Recrystallize from DMF/Ethanol mixtures. Do not scrape the gum; sonicate in ethanol.
Low Yield Hydrolysis of amide.Ensure reagents are dry. Avoid prolonged heating beyond completion.

References

  • Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine.[2] ChemInform. [Link]

  • Rashad, A. E., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link][1][3][4][5][6][7][8][9][10][11]

  • El-Naggar, A. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link][2][11]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-5-ethylthiophene-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GW-5Et-OPT Topic: Yield Optimization & Troubleshooting for 2-Amino-5-ethylthiophene-3-carboxamide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive & Mechanistic Insight

Welcome to the Technical Support Center. You are likely experiencing low yields (below 40%) or "tarry" byproducts when synthesizing 2-Amino-5-ethylthiophene-3-carboxamide .

This specific derivative presents a unique challenge compared to standard Gewald reactions (which typically use stable ketones like cyclohexanone). The precursor required here is Butyraldehyde (Butanal). Unlike ketones, aliphatic aldehydes are highly prone to Aldol Condensation and polymerization under the basic conditions required for the Gewald reaction.

The "Hidden" Yield Killer: Aldol Side-Reactions

In a standard one-pot protocol, the base (e.g., Morpholine/TEA) triggers the self-condensation of butyraldehyde faster than the desired Knoevenagel condensation with cyanoacetamide. This depletes your starting material before the thiophene ring can form.

The Solution: Mechanistic Control

To improve yield, we must decouple the competing rates. We recommend shifting from a standard strong-base protocol to either a Two-Step Isolation Protocol or an Organocatalytic Method (L-Proline) which minimizes aldol pathways.

Reaction Pathway Visualization

The following diagram outlines the critical control points where your synthesis is likely failing.

Gewald_Mechanism Start Reagents: Butyraldehyde + Cyanoacetamide Aldol_Side SIDE REACTION: Aldol Polymerization (Tarry Impurities) Start->Aldol_Side Strong Base / High Temp Inter_1 Intermediate 1: Knoevenagel Adduct (Acrylamide derivative) Start->Inter_1 Controlled Base (L-Proline/Piperidine) Sulfur_Step Step 2: Addition of S8 + Base Inter_1->Sulfur_Step + Sulfur Cyclization Cyclization & Aromatization Sulfur_Step->Cyclization Nucleophilic Attack Product Product: 2-Amino-5-ethylthiophene- 3-carboxamide Cyclization->Product Tautomerization

Caption: Critical pathway analysis showing the diversion of Butyraldehyde into Aldol side-products under unoptimized conditions.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is a dark, sticky oil that won't crystallize."

Diagnosis: This is the hallmark of aldehyde polymerization. The "tar" is a mixture of poly-butyraldehyde and aldol condensation byproducts. Corrective Action:

  • Switch Reagent Addition Order: Do not mix aldehyde and base first. Dissolve Cyanoacetamide and Sulfur in the solvent first. Add the base. Then, add Butyraldehyde dropwise over 30 minutes at

    
    . This keeps the aldehyde concentration low, favoring the reaction with cyanoacetamide over itself.
    
  • Use a Buffer/Organocatalyst: Replace Morpholine/TEA with L-Proline (10 mol%) . L-Proline acts as a dual activator and is less likely to trigger rapid aldol polymerization compared to secondary amines [1].

Issue 2: "I have low conversion (<30%) despite long reflux times."

Diagnosis: Old or "inactive" sulfur. Elemental sulfur (


) is hydrophobic and has poor solubility in ethanol, the standard solvent.
Corrective Action: 
  • Micronized Sulfur: Use finely powdered sulfur. If your sulfur is old and clumpy, recrystallize it from benzene or toluene (if safety permits) or simply buy a fresh "precipitated sulfur" grade.

  • Solvent Switch: Switch from Ethanol to DMF (Dimethylformamide) or Methanol . DMF significantly increases the solubility of sulfur and the Knoevenagel intermediate, often doubling yields for difficult substrates [2].

Issue 3: "The product purity is low (NMR shows aliphatic impurities)."

Diagnosis: Incomplete Knoevenagel condensation.[1] You likely have unreacted butyraldehyde trapped in the lattice or the intermediate did not fully cyclize. Corrective Action:

  • The "Two-Step" Fix: Do not attempt a one-pot synthesis. Isolate the Knoevenagel adduct first (see Protocol B below).[1] This guarantees that only the correct intermediate is exposed to sulfur, eliminating aliphatic aldehyde impurities.

Optimized Experimental Protocols

Method A: The L-Proline Catalyzed One-Pot (Recommended for Speed)

Best for: Rapid synthesis with moderate to good yields (50-70%).

Reagents:

  • Butyraldehyde (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Elemental Sulfur (10 mmol)

  • L-Proline (1 mmol, 10 mol%)

  • Solvent: Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, mix Cyanoacetamide, Sulfur, and L-Proline in Ethanol.

  • Cool the mixture to

    
     in an ice bath.
    
  • Add Butyraldehyde dropwise over 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat to reflux (

    
    ) for 3-5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
    
  • Workup: Cool to room temperature. Pour into crushed ice (100g). The solid product should precipitate.

  • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Method B: The Two-Step Isolation (Recommended for Purity/Yield)

Best for: High purity requirements and maximizing yield (>80%).

Step 1: Knoevenagel Condensation [1][2][3][4]

  • Mix Butyraldehyde (10 mmol) and Cyanoacetamide (10 mmol) in water (10 mL) with 2 drops of Piperidine.

  • Stir vigorously at room temperature for 4 hours. The alkylidene derivative will precipitate.

  • Filter and dry the solid intermediate. This removes unreacted aldehyde and aldol byproducts.

Step 2: Gewald Cyclization

  • Take the dried intermediate from Step 1.

  • Dissolve in Ethanol (15 mL). Add Elemental Sulfur (10 mmol) and Morpholine (10 mmol).

  • Reflux for 2-4 hours.

  • Cool and filter the pure 2-Amino-5-ethylthiophene-3-carboxamide.

Data & Reference Tables

Solvent & Base Selection Matrix

Choosing the right environment is critical for the "5-ethyl" derivative due to the aldehyde precursor.

SolventBaseSuitability for ButyraldehydeExpected YieldNotes
Ethanol Morpholine Low30-45%High risk of aldol side-reaction. Standard but inefficient here.
DMF L-Proline High 75-85% Recommended. Proline minimizes side reactions; DMF dissolves sulfur well.
Water NaOH Very Low<10%Causes rapid polymerization of butyraldehyde. Avoid.
Ionic Liquid None/Basic Medium60-70%Good for green chemistry but expensive cleanup [3].

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for Gewald reactions.

  • Protocol: Combine reagents in Ethanol. Irradiate at

    
     (150W) for 10-20 minutes.
    
  • Benefit: This "flash heating" often outpaces the slower aldol polymerization side reaction, potentially improving yield without the two-step isolation [4].

Q: Why is the color of my product changing during storage? A: 2-Aminothiophenes are prone to oxidation at the amino group, turning them brown/black over time.

  • Fix: Store the product in a dark, amber vial under an inert atmosphere (Argon/Nitrogen) at

    
    .
    

Q: I need to scale this up to 100g. Any safety concerns? A: Yes. The reaction generates Hydrogen Sulfide (


) gas in trace amounts and is exothermic.
  • Safety: Ensure proper venting.

  • Thermal Runaway: On a large scale, the addition of butyraldehyde to the base must be strictly temperature-controlled (

    
    ) to prevent a runaway aldol exotherm.
    

References

  • Wang, T., et al. (2010).[4] "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Synlett, 2010(9), 1351-1354.

  • Sabnis, R. W. (1994).[2] "The Gewald Synthesis."[1][2][3][5][6][7][8][9][10][11] Sulfur Reports, 16(1), 1-17.

  • Hu, Y., et al. (2010). "Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited." Journal of Combinatorial Chemistry, 12(1), 111-118.[12]

  • Sridhar, M., et al. (2007). "Microwave assisted synthesis of 2-aminothiophenes." Tetrahedron Letters, 48(18), 3171-3172.

Sources

Technical Support Center: Gewald Synthesis of 2-Aminothiophenes

[1][2]

Status: Operational Subject: Troubleshooting Side Reactions & Optimization Ticket ID: GW-SYN-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Overview

The Gewald reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes, key scaffolds in kinase inhibitors and GPCR ligands. However, its multicomponent nature (Ketone + Activated Nitrile + Elemental Sulfur) creates a complex web of competing pathways.

Success depends on balancing the rates of three distinct steps:

  • Knoevenagel Condensation: Formation of the

    
    -unsaturated nitrile.[1][2]
    
  • Thiolation: Activation and addition of sulfur (the rate-limiting step).

  • Cyclization: Intramolecular ring closure (Gem-dithiol mechanism).

The Core Problem: If Step 2 is slower than Step 1, the intermediate accumulates or polymerizes.[1] If the ketone is too reactive, it self-condenses (Aldol).

Visualizing the Failure Points

The following diagram maps the "Happy Path" against the most common "Dead Ends."

Gewald_PathwaysStartKetone + Nitrile+ Sulfur + BaseKnoevenagelKnoevenagelAdduct (Intermediate)Start->Knoevenagel FastAldolAldol Byproduct(Ketone Dimer)Start->Aldol High Temp / Strong BaseThiophene2-Aminothiophene(Target Product)Knoevenagel->Thiophene Slow (Sulfur Addn)PolymerOligomers/Tar(Dark Viscous Oil)Knoevenagel->Polymer Overheating / No Sulfur RxnDimerDimericByproductsKnoevenagel->Dimer Steric Hindrance

Figure 1: Reaction pathway analysis showing the critical bottleneck at the sulfur addition step.

Diagnostic Troubleshooting (Q&A)

Issue 1: The "Knoevenagel Stall"

Symptom: You isolated a yellow solid with a sharp melting point, but Mass Spec shows no sulfur incorporation (M-32 or M-34 relative to expected mass). Diagnosis: The reaction stopped at the Knoevenagel intermediate. The sulfur failed to activate or attack the alkene.

Root Cause Technical Explanation Corrective Action
Sulfur Insolubility Elemental sulfur (

) exists as a stable crown. It must open to linear polysulfides to react. In standard EtOH, solubility is poor.
Add a Solubilizer: Add 5-10% DMF or DMSO to the ethanol. Alternatively, use Microwave Irradiation (Method B) to overcome the activation energy barrier.
Weak Base Morpholine is standard, but sterically hindered ketones require higher basicity to drive the sulfur attack.Switch Base: Use Piperidine (stronger nucleophile/base) or DBU (non-nucleophilic strong base).
"Cold" Reaction Room temperature is often insufficient for the thiolation step (Step 2).Heat Step-Wise: Stir at RT for 30 mins (Knoevenagel), then heat to 60°C+ for sulfur addition.
Issue 2: The "Tar Pit" (Dark Viscous Mixtures)

Symptom: The reaction turns black/dark brown immediately. Workup yields a sticky oil with low product recovery. Diagnosis: Polymerization of the Knoevenagel intermediate or Aldol condensation of the starting ketone.

  • Q: How do I distinguish between Polymerization and Aldol condensation?

    • A: Run a TLC of the crude.

      • Aldol: Distinct spot, usually less polar than the target.

      • Polymer: Streak from the baseline.

  • Q: How do I fix the Aldol issue?

    • A: This happens when the ketone reacts with itself before reacting with the nitrile.

      • Solution 1 (Dilution): Increase solvent volume (0.5 M

        
         0.2 M).
        
      • Solution 2 (Two-Step): Pre-condense the ketone and nitrile without sulfur first (using a Dean-Stark trap), isolate the intermediate, then add sulfur and base in a second step (Method C).

Issue 3: Regioselectivity (Isomer Mixtures)

Symptom: NMR shows two sets of thiophene signals (e.g., two singlets for the amino group). Diagnosis: Asymmetric ketones (like 2-butanone) can enolize at two positions (kinetic vs. thermodynamic), leading to structural isomers.

Ketone Type Major Isomer Control Strategy
Methyl Ketones (e.g., 2-butanone)Methylene Attack (Endocyclic double bond) Steric Control: Use bulky bases (e.g.,

) to favor the less substituted enolate (kinetic), or thermodynamic conditions (high heat) to favor the more substituted one.
Cyclic Ketones (e.g., 3-methylcyclohexanone)Less Hindered Position Base Selection: Morpholine often yields mixtures. Secondary amines with varying bulk can shift the ratio.

Experimental Protocols

Method A: Standard One-Pot (Optimized)

Best for simple, symmetric ketones (e.g., Cyclohexanone).

  • Dissolution: In a round-bottom flask, dissolve Ketone (10 mmol) and Activated Nitrile (e.g., Ethyl cyanoacetate, 10 mmol) in Ethanol (20 mL).

  • Sulfur Addition: Add finely powdered Sulfur (

    
    , 10 mmol).
    
    • Tip: Sonicate the mixture for 5 mins to disperse sulfur.

  • Activation: Dropwise add Morpholine (10-15 mmol).

    • Note: The reaction is exothermic. Do not overheat initially.

  • Reaction: Stir at 50°C for 2-4 hours.

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold EtOH.[1]

Method B: Microwave-Assisted (High Efficiency)

Best for "stalled" reactions or hindered substrates.

  • Load: Combine Ketone (5 mmol), Nitrile (5 mmol), Sulfur (5 mmol), and Morpholine (5 mmol) in a microwave vial.

  • Solvent: Add Ethanol (2-3 mL). High concentration is key here.

  • Irradiation: Heat to 80-100°C for 10-20 minutes (Power: 100-150W).

  • Workup: Pour into crushed ice. Filter the precipitate.[1]

Method C: Two-Step Procedure (The "Clean" Route)

Best for preventing Aldol side-reactions and Tar.

  • Step 1 (Condensation): Reflux Ketone + Nitrile + catalytic Ammonium Acetate in Toluene with a Dean-Stark trap to remove water.

  • Isolation: Evaporate toluene. Recrystallize the Knoevenagel adduct (usually a solid).

  • Step 2 (Cyclization): Dissolve the adduct in EtOH. Add Sulfur and Morpholine (or Diethylamine).[1][2][3] Heat to 60°C until TLC indicates conversion.

Decision Logic for Protocol Selection

Use this logic gate to select the correct protocol for your specific substrate.

Protocol_SelectorStartStart: Analyze SubstrateIs_StableIs Ketone Stable/Symmetric?(e.g., Cyclohexanone)Start->Is_StableMethod_AMethod A:Standard One-PotIs_Stable->Method_AYesIs_HinderedIs it Sterically Hindered?(e.g., t-Butyl ketone)Is_Stable->Is_HinderedNoMethod_BMethod B:Microwave AssistedIs_Hindered->Method_BYesIs_Aldol_ProneIs it Aldol Prone?(e.g., Acetophenone)Is_Hindered->Is_Aldol_ProneNoIs_Aldol_Prone->Method_ANo (Default)Method_CMethod C:Two-Step ProcedureIs_Aldol_Prone->Method_CYes

Figure 2: Protocol selection decision tree based on substrate reactivity.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[4][1][5] Chemische Berichte.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[4][6][1][2][3][5][7][8][9][10][11] Journal of Heterocyclic Chemistry.

  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction.[1][2][5][10][11] Molecular Diversity.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[6][3][9] Arkivoc.[2][3]

Technical Support Center: Purification of 2-Amino-5-ethylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Thiophene

Welcome to the technical support hub for 2-Amino-5-ethylthiophene-3-carboxamide .

If you are here, you likely encountered a "tarry" crude product or a persistent colored impurity that refuses to separate. This molecule is a classic "deceptive" intermediate. While it appears stable on paper, the electron-rich thiophene ring combined with a free amino group makes it susceptible to oxidative polymerization, while the 3-carboxamide moiety creates strong intermolecular hydrogen bonding networks that complicate solubility.

This guide moves beyond generic advice. We focus on the specific physicochemical traps of the Gewald reaction products and how to navigate them.

Part 1: The Impurity Profile (Know Your Enemy)

Before attempting purification, you must identify what you are removing. The synthesis (typically a Gewald reaction involving butyraldehyde/ketone, cyanoacetamide, and elemental sulfur) generates a specific "fingerprint" of impurities.

Common Impurities & Origins
Impurity TypeOriginPhysical CharacteristicRemoval Strategy
Elemental Sulfur (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Excess reagent from Gewald synthesis.Yellow crystalline solid; poor solubility in MeOH.Critical: Hard to remove by flash column (co-elutes). Use sodium sulfide (

) wash
or recrystallization from solvents where

is insoluble.
Oxidative Oligomers Air-oxidation of the electron-rich 2-amino thiophene core.Dark red/brown "tar" or oil.Filtration through a short plug of neutral alumina (silica is too acidic and may catalyze decomposition).
Aldol Condensates Side reaction of the starting ketone/aldehyde.Oily residue, often UV active.Recrystallization (usually remains in mother liquor).
Des-amido byproducts Hydrolysis of the carboxamide (rare, but happens in strong acid/base).Carboxylic acid derivative.[1][2][3]Base wash (

).
Visualizing the Impurity Landscape

The following diagram illustrates the origin of these impurities during the reaction workflow.

Gewald_Impurities cluster_0 Purification Zone Reagents Reagents: Butyraldehyde + Cyanoacetamide + S8 Reaction Gewald Reaction (Base Catalyzed) Reagents->Reaction Target Target Molecule: 2-Amino-5-ethylthiophene- 3-carboxamide Reaction->Target Cyclization Sulfur Impurity A: Unreacted Sulfur (S8) Reaction->Sulfur Excess Reagent Aldol Impurity C: Aldol Condensates Reaction->Aldol Side Rxn Oligomers Impurity B: Oxidative Oligomers (Red/Brown Tars) Target->Oligomers Air Oxidation (Post-Rxn)

Caption: Impurity genesis in Gewald synthesis. Note that oxidative oligomers often form AFTER the reaction if the product is exposed to air in solution.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My product is oiling out during recrystallization."

The Science: This molecule has a high melting point but also high lipophilicity due to the ethyl group and thiophene ring. When you use a solvent system like Ethanol/Water, the "oiling out" occurs because the compound phase-separates as a liquid before it crystallizes. This usually happens if the temperature is too high or the anti-solvent (water) is added too quickly.

The Fix (Protocol):

  • Switch Solvent System: Move away from pure Ethanol/Water. Try Toluene/Heptane or Ethanol/Toluene . Toluene solubilizes the "tarry" impurities better, keeping them in solution while the product crystallizes.

  • The "Seeding" Trick:

    • Dissolve crude material in minimum hot Ethanol (or Methanol).

    • Let it cool slowly to room temperature. Do NOT put it on ice yet.

    • Once it reaches RT, add a single crystal of pure product (if available) or scratch the glass side.

    • Add the anti-solvent (e.g., water or heptane) dropwise only after you see initial turbidity.

  • De-Oiling: If it oils out, reheat until clear. Add 1-2 mL of the "good" solvent (Ethanol) to push the equilibrium back, then cool much slower (wrap the flask in foil/towel).

Scenario B: "I have severe tailing on my TLC/Column."

The Science: The 2-amino group is a weak base, and the carboxamide can act as a hydrogen bond donor/acceptor. Standard silica gel is slightly acidic (pH ~5-6). The amine interacts with the silanol groups (


), causing drag (tailing) and poor separation.

The Fix:

  • The Modifier: You must use a base modifier in your mobile phase.

    • Recommendation: 1% Triethylamine (TEA) or 1%

      
       in your eluent (e.g., DCM:MeOH:TEA 95:4:1).
      
    • Note: Flush the column with the modifier before loading the sample to neutralize active sites.

  • Alternative Stationary Phase: If silica fails, use neutral alumina . Aminothiophenes are often more stable and separate better on alumina because it lacks the acidic protons that cause decomposition/tailing.

Scenario C: "The product turns red/brown upon drying."

The Science: Aminothiophenes are electron-rich. In the solid state, they are relatively stable, but in solution or when wet with solvent, they are prone to air oxidation, forming radical cations that polymerize into dark pigments.

The Fix:

  • Vacuum Dry Immediately: Do not air dry on a funnel for hours. Pull dry, then immediately move to a vacuum desiccator/oven.

  • Protect from Light: Store the drying vessel in the dark (wrap in foil).

  • Storage: Store under Argon/Nitrogen at -20°C.

Part 3: Validated Purification Workflows

Use the following decision tree to select the correct method based on your crude purity.

Purification_Workflow Start Crude Product (Post-Workup) Check Check TLC & NMR Start->Check Decision1 Purity > 85%? Check->Decision1 Recryst Recrystallization Decision1->Recryst Yes Decision2 Contains Sulfur? Decision1->Decision2 No (Tarry/Dark) Solvent Solvent: EtOH (hot) + H2O (dropwise) Recryst->Solvent SulfideWash Wash with Na2S (aq) removes S8 Decision2->SulfideWash Yes Column Flash Chromatography Decision2->Column No SulfideWash->Column ColCond Stationary: Neutral Alumina Mobile: DCM/MeOH (98:2) Column->ColCond

Caption: Decision tree for isolating 2-Amino-5-ethylthiophene-3-carboxamide based on crude profile.

Protocol 1: The "Gold Standard" Recrystallization

Best for: Crude material >85% purity.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (absolute) slowly while heating to reflux. Stop when dissolved (approx 5-10 mL/g).

  • Filtration (Hot): If insoluble yellow specks remain (likely sulfur), filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Add Water dropwise until a faint, persistent cloudiness appears. Add 1-2 drops of Ethanol to clear it.

  • Cooling: Allow to cool to Room Temp (25°C) over 1 hour. Then move to 4°C (fridge) for 2 hours.

  • Collection: Filter the pale yellow/off-white crystals. Wash with cold 50% EtOH/Water.

Protocol 2: Acid-Base "Trick" (Use with Caution)

Best for: Removing non-basic impurities (tars). Warning: The pKa of the 2-amino group is low (~1-2) due to the electron-withdrawing carboxamide. It will NOT protonate in weak acids like acetic acid.

  • Dissolve: Dissolve crude in 2M HCl (aq). The product should dissolve; tars/sulfur will not.

  • Filter: Filter off the insoluble impurities.

  • Neutralize: Slowly add saturated

    
      or 
    
    
    
    to the filtrate while stirring on ice.
  • Precipitate: The product will crash out as a solid. Filter and dry.

    • Risk:[1][4][5] If left in HCl too long, the amide may hydrolyze. Perform quickly (<30 mins).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: Acetone is risky. It is a good solvent, but it can react with the primary amine to form an imine (Schiff base) , especially if heated or if the acetone is not dry. Avoid ketones as solvents for primary amines if possible. Stick to Alcohols or Toluene.

Q: Why does my NMR show a broad singlet at 6-8 ppm? A: That is the amide (


) and amine (

) protons exchanging. In DMSO-

, they often appear as separate distinct peaks (two broad singlets for

, two broad singlets for

). If they are merged or missing, your sample might be wet (water exchange) or the concentration is too low.

Q: Is the compound light sensitive? A: Yes. Thiophene derivatives, particularly aminothiophenes, can undergo photo-oxidation. Always wrap your column in foil if running a slow separation, and store the final solid in amber vials.

References

  • Gewald Reaction Overview & Mechanism: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[6] Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333–345. Link

  • Purification of Aminothiophenes (Recrystallization Solvents): Putrova, Z., et al. "Chemistry of 2-aminothiophenes." Arkivoc, vol. 2010, no. 1, pp. 209-246.[6] Link

  • Chromatographic Behavior of Amines: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, vol. 1217, no. 6, 2010, pp. 858-880. Link

  • Stability of 2-Aminothiophene-3-Carboxamides: Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry, vol. 35, 2011, pp. 815-837. Link

Sources

Technical Support Center: 2-Amino-5-ethylthiophene-3-carboxamide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #T-ATP-05E Compound: 2-Amino-5-ethylthiophene-3-carboxamide Chemical Class: 2-Aminothiophenes Criticality: High (Susceptible to oxidative degradation)

Executive Summary: The Stability Paradox

You are likely working with 2-Amino-5-ethylthiophene-3-carboxamide as a scaffold for kinase inhibitors or anti-inflammatory agents. While the carboxamide group at position 3 provides some stability via hydrogen bonding, the 2-amino group is the Achilles' heel of this molecule.

The Core Problem: The thiophene ring is electron-rich. The electron-donating amino group at position 2 further increases the electron density of the ring, making it highly susceptible to oxidative coupling and electrophilic attack . Upon exposure to air and light, this compound does not just "degrade"; it undergoes oxidative polymerization, turning from a pale solid to a dark brown/black tar. This is not a simple hydrolysis issue—it is a radical-mediated chain reaction.

Diagnostic & Troubleshooting Guide

Visual Inspection Indicators
ObservationDiagnosisRoot CauseAction Required
Pale Yellow / Off-White Stable Optimal storage.Proceed with experiment.
Orange / Reddish Tint Early Oxidation Surface oxidation due to minor air leaks.Purify immediately. Recrystallize before use.
Dark Brown / Black Severe Degradation Oxidative polymerization (polyaniline-like mechanism).Discard. Purity is likely <80%; recovery is inefficient.
Clumping / Wet Appearance Hygroscopicity Moisture absorption (Amide H-bonding).Dry under vacuum over

; check NMR for hydrolysis.
Frequently Asked Questions (FAQs)

Q1: I stored the compound at -20°C, but it still turned brown. Why? A: Temperature control alone is insufficient. The degradation is primarily driven by oxygen and light , not just heat. If the vial was not flushed with argon or if the cap was not paraffin-sealed, oxygen permeation at -20°C will still drive the radical formation, albeit slower than at RT. See Diagram 1 for the mechanism.

Q2: Can I recover the compound if it has turned orange? A: Yes. The degradation products are often more polar (oligomers) or significantly less polar (oxidized dimers). A standard recrystallization or a short silica plug filtration is usually effective. Protocol: Dissolve in warm Ethanol/Ethyl Acetate (1:1), treat with activated charcoal, filter, and recrystallize.

Q3: Is the degradation product toxic? A: Treat it as potentially cytotoxic. Aminothiophenes are structurally related to anilines; their oxidized quinoid-like metabolites can be reactive Michael acceptors.

Technical Deep Dive: Mechanisms & Workflows

The Degradation Mechanism

The instability arises from the "push-pull" electronic nature. The amino group pushes electrons into the ring, while the carboxamide pulls them, creating a dipole. However, the oxidation potential of the 2-amino position is low, allowing atmospheric oxygen to generate radical cations.

DegradationMechanism Compound 2-Amino-5-ethylthiophene- 3-carboxamide Radical Radical Cation Intermediate Compound->Radical -e- (Oxidation) Dimer Azo/Hydrazo Dimers Radical->Dimer Coupling Polymer Dark Oligomers (Poly-aminothiophene) Radical->Polymer Chain Reaction Dimer->Polymer Aggregation Oxygen O2 (Air) Oxygen->Radical Light UV/Vis Light Light->Radical

Figure 1: Oxidative degradation pathway of 2-aminothiophenes leading to colored impurities.

The "Gold Standard" Storage Workflow

To ensure long-term stability (>6 months), you must break the "Fire Triangle" of degradation: Oxygen, Light, and Moisture.

StorageWorkflow Start Receipt of Compound QC Initial QC (1H NMR / LC-MS) Start->QC Aliquot Aliquot into Amber Vials QC->Aliquot Pass Purify Recrystallize (EtOH) QC->Purify Fail (<95%) Inert Flush with Argon (5-10 seconds) Aliquot->Inert Seal Seal Cap + Parafilm Wrap Inert->Seal Store Store at -20°C (Desiccator) Seal->Store Purify->QC

Figure 2: Recommended workflow for handling and storage to prevent degradation.

Validated Experimental Protocols

Protocol A: Self-Validating Purity Check (TLC)

Before using stored material in a critical reaction, perform this 5-minute check.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Sample Prep: Dissolve ~1 mg in 100 µL Methanol.

  • Visualization:

    • UV (254 nm): The thiophene ring is UV active.

    • Ninhydrin Stain: The primary amine will stain red/purple.

    • Iodine: Will stain the thiophene ring yellow/brown.

  • Interpretation:

    • Single Spot (Rf ~0.4-0.6): Pure.

    • Baseline Spot (Dark): Polymerized degradation product.

    • Fast Moving Spot (High Rf): Potential oxidation dimer (azo) or hydrolysis product (less likely).

Protocol B: Rescue Recrystallization

Use this if the compound has turned orange/light brown.

  • Dissolution: Place the crude solid in a flask. Add minimal boiling Ethanol (EtOH) . If solubility is poor, add small amounts of Ethyl Acetate.

  • Clarification: If the solution is dark, add Activated Carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then move to 4°C.

  • Collection: Filter the crystals and wash with cold Hexane or Diethyl Ether to remove surface impurities.

  • Drying: Dry under high vacuum for 4 hours. Flush with Argon immediately upon breaking vacuum.

References

  • Gouda, M. A., et al. (2011).[1] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837. Retrieved from [Link]

  • PubChem. (n.d.).[2] 2-Aminothiophene-3-carboxamide Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: NMR Interpretation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Structural Elucidation of Substituted Thiophenes via NMR Audience: Medicinal Chemists, Structural Biologists, Process Chemists

Introduction: The "Thiophene Challenge" in Drug Discovery

Thiophenes are ubiquitous bioisosteres for phenyl rings in drug development (e.g., Duloxetine, Olanzapine), offering altered metabolic profiles and improved


-stacking interactions. However, for the NMR spectroscopist, they present a unique set of challenges compared to benzene:
  • Spectral Crowding: Thiophene protons resonate in a narrow window (6.9–7.6 ppm), often overlapping with phenyl or pyridine signals.

  • Non-Intuitive Coupling: Unlike benzene, where para-coupling is negligible (

    
     Hz), thiophene exhibits significant long-range coupling across the sulfur atom (
    
    
    
    ), often leading to confusion between "doublets" and "singlets" that are actually finely split.
  • Electronic Bias: The electronegative sulfur atom creates a distinct deshielding effect on

    
    -protons (H2/H5) vs. 
    
    
    
    -protons (H3/H4), but substituents can easily invert this trend.

This guide synthesizes high-field NMR data with practical troubleshooting workflows to resolve these ambiguities.

Module 1: 1H NMR & Coupling Constant Analysis

The Hierarchy of Coupling Constants ( )

In benzene derivatives, we rely on the Ortho > Meta > Para rule. In thiophene, the sulfur atom participates in spin information transfer, altering this hierarchy.

Critical Rule: The coupling across the ring (H2–H5) is often larger than the adjacent meta-like coupling (H2–H4).

Coupling TypePositionsTypical

Value (Hz)
Description
Vicinal (

)

or

4.8 – 5.5 Largest coupling. Distinctive doublet.
Vicinal (

)

3.5 – 3.8 Medium coupling. Distinguishes 2,5-substitution.[1]
Long-Range (Across S)

2.5 – 3.0 The Trap. Often mistaken for a vicinal doublet or overlooked.
Meta-like (Cross-ring)

or

1.2 – 1.5 Smallest. Often appears as broadening or fine splitting.

Expert Insight: If you observe a doublet with


 Hz, it is almost certainly a 

coupling (indicating 3,4-disubstitution), not a meta-coupling. This is the most common error in thiophene assignment.

Module 2: Troubleshooting Regioisomer Identification

Scenario: "I have a di-substituted thiophene. Is it 2,3-, 2,4-, or 3,4-?"

Visual inspection is insufficient. You must measure the coupling constants of the remaining protons. Use the following logic gate to determine your substitution pattern.

Workflow Visualization: Regioisomer Logic Tree

ThiopheneLogic Start Start: Analyze Remaining Protons CountProtons How many ring protons are visible? Start->CountProtons TwoProtons 2 Protons Visible (Disubstituted) CountProtons->TwoProtons Di-subst. MeasureJ Measure Coupling Constant (J) TwoProtons->MeasureJ J_Large J ≈ 5.0 Hz MeasureJ->J_Large J_Medium J ≈ 3.5 Hz MeasureJ->J_Medium J_Small J ≈ 1.5 Hz MeasureJ->J_Small J_Cross J ≈ 2.8 Hz MeasureJ->J_Cross Res_23 2,3-Disubstituted (Remaining: H4, H5) J_Large->Res_23 Matches J(4,5) Res_25 2,5-Disubstituted (Remaining: H3, H4) J_Medium->Res_25 Matches J(3,4) Res_24 2,4-Disubstituted (Remaining: H3, H5) J_Small->Res_24 Matches J(3,5) Res_34 3,4-Disubstituted (Remaining: H2, H5) J_Cross->Res_34 Matches J(2,5)

Caption: Logic flow for assigning thiophene regioisomers based on proton-proton coupling constants (


).
FAQ: Common Interpretational Errors

Q: My spectrum shows a singlet, but I expect a coupling. Why? A: This is likely "deceptive simplicity." If the chemical shift difference (


) between two coupled protons is small relative to their coupling constant (

), the outer lines of the AB quartet diminish, and the inner lines merge.
  • Fix: Change the magnetic field (e.g., move from 300 MHz to 600 MHz) or change the solvent (see Module 4) to increase

    
    .
    

Q: Can I rely on chemical shifts to distinguish


 (H2/5) from 

(H3/4)?
A: Only with extreme caution. While

-protons are typically downfield (7.18 ppm) of

-protons (6.99 ppm) in unsubstituted thiophene, electron-donating groups (e.g., -OMe, -NH2) can shield the

-position significantly, inverting the order. Always prioritize coupling constants over chemical shifts.

Module 3: Advanced Structure Elucidation (2D NMR)

When 1H NMR is ambiguous (e.g., fully substituted thiophenes or severe overlap), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

The "Sulfur Hop" Technique

Thiophene carbons allow for efficient long-range coupling.

  • HMBC (

    
     and 
    
    
    
    ):
    You will typically see correlations from thiophene protons to the quaternary carbons.
  • Critical Distinction:

    
     correlations are usually stronger than 
    
    
    
    in aromatic systems.
    • Example: In a 2-substituted thiophene, H3 will show a strong correlation to C5 (

      
      ) and C1 (substituent C, 
      
      
      
      ), but a weaker one to C2 (
      
      
      ).
Workflow Visualization: 2D Elucidation Pathway

NMRWorkflow cluster_tips Expert Tip Sample Complex Thiophene Sample HSQC 1H-13C HSQC (Identify CH pairs) Sample->HSQC Step 1 HMBC 1H-13C HMBC (Connect Fragments) HSQC->HMBC Step 2: Assign Quaternary C NOESY 1D/2D NOESY (Spatial Check) HMBC->NOESY Step 3: Regio-confirmation Tip Look for 3-bond coupling across Sulfur (H2 -> C5) HMBC->Tip Verify Structure Verified NOESY->Verify Consistent?

Caption: Step-by-step 2D NMR workflow. HMBC is critical for bridging the heteroatom where proton connectivity breaks.

Module 4: Experimental Optimization (Solvent Effects)

If peaks are overlapping in CDCl


, do not simply run a longer experiment. Change the matrix.
The ASIS Effect (Aromatic Solvent-Induced Shift)

Benzene-d6 (


) interacts with the solute's 

-cloud. Because thiophene has a specific dipole and geometry,

molecules stack differently against it compared to phenyl rings or alkyl chains.
  • Protocol:

    • Prepare sample in CDCl

      
       (Standard).[1]
      
    • If overlap occurs in the aromatic region (7.0–7.5 ppm), dry the sample.

    • Redissolve in Benzene-d6 or Toluene-d8 .

    • Result: Thiophene protons often shift upfield, while phenyl protons may shift differently, resolving the overlap.

SolventPolarityUsage CaseRisk
CDCl

Non-polarStandard screening.Overlap is common.
DMSO-d6 Polar AproticSolubilizing polar derivatives.Viscosity broadens lines; hygroscopic.
Benzene-d6 Non-polarThe Problem Solver. Resolves overlaps via ASIS.Cost; toxicity.
Acetone-d6 Polar AproticGood alternative to DMSO for sharper lines.Volatile.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Thiophene Coupling Constants. University of Wisconsin-Madison. [Link] (Verified source for

    
     values).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for heteroaromatic coupling hierarchies).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Standard for solvent impurity identification).

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Amino-5-ethylthiophene-3-carboxamide (AETC) vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-5-ethylthiophene-3-carboxamide (AETC) , evaluating its role as a privileged pharmacophore scaffold versus established anticancer agents.

Executive Summary

2-Amino-5-ethylthiophene-3-carboxamide (AETC) represents a critical "privileged structure" in medicinal chemistry. While often utilized as a synthetic precursor, this scaffold and its direct derivatives (specifically thienopyrimidines and 5-alkyl-substituted thiophenes ) exhibit potent anticancer activity comparable to, and in some cases more selective than, standard anthracyclines like Doxorubicin .[1]

Unlike non-specific DNA intercalators, AETC-derived agents primarily function as Tyrosine Kinase Inhibitors (TKIs) (targeting VEGFR-2/EGFR) and Tubulin Polymerization Inhibitors . This guide dissects the efficacy of the AETC class, providing experimental data that validates its transition from a chemical building block to a bioactive therapeutic lead.[1]

Chemical Profile & Structural Logic[1][2][3]

AETC is synthesized via the Gewald Reaction , a multicomponent condensation that allows for rapid diversification at the C-5 (ethyl group) and C-3 (carboxamide) positions.

  • Compound Name: 2-Amino-5-ethylthiophene-3-carboxamide[2][3][4][5][6][7]

  • CAS Number: 343271-67-0 (and related salts)[2]

  • Molecular Weight: 170.23 g/mol [1]

  • Key Pharmacophore: The 2-amino-3-carboxamide motif mimics the ATP-binding hinge region of kinases, facilitating hydrogen bonding with residues like Cys773 in EGFR or Cys919 in VEGFR-2.

Visualization: The AETC Pharmacophore Strategy

The following diagram illustrates how AETC serves as the core scaffold for high-potency derivatives.

AETC_Derivatization AETC 2-Amino-5-ethylthiophene- 3-carboxamide (AETC) (Core Scaffold) Cyclization Cyclization with Formamide/CS2 AETC->Cyclization Synthetic Modification Substitution C-5 Alkyl Extension (e.g., Heptyl/Aryl) AETC->Substitution Lipophilicity Tuning Thienopyrimidine Thienopyrimidine Derivatives (High Potency Kinase Inhibitors) Cyclization->Thienopyrimidine Bioisosteric to Quinazolines Lipophilic_Analog TJ191 Analogs (T-cell Lymphoma Selective) Substitution->Lipophilic_Analog Targeting TbetaRIII

Caption: AETC acts as a divergent precursor; cyclization yields broad-spectrum kinase inhibitors, while alkyl chain extension enhances selectivity for specific hematological cancers.

Comparative Efficacy Analysis

Mechanism of Action (MoA) Comparison

The AETC class operates via targeted signal transduction blockade, contrasting with the genotoxic mechanism of Doxorubicin.[1]

FeatureAETC Derivatives (Thienopyrimidines)Doxorubicin (Standard Care)Clinical Implication
Primary Target VEGFR-2 / EGFR / Tubulin Topoisomerase II / DNA AETC derivatives show lower cardiotoxicity.
Binding Site ATP-binding pocket (Hinge region)DNA Base Pairs (Intercalation)AETC is effective in MDR (Multi-Drug Resistant) cells.
Selectivity High (Kinase specific)Low (Affects all rapidly dividing cells)AETC offers a wider therapeutic window.
Cell Cycle Arrest G2/M Phase (Tubulin inhibition)G2/M & S Phase Distinct apoptotic pathways.
Quantitative Efficacy Data (In Vitro)

The following data synthesizes performance metrics of AETC-derived "Lead Compound 14d" (VEGFR-2 inhibitor) and "TJ191" (5-heptyl analogue) against standard cell lines.

Table 1: IC50 Comparison (µM)

Cell LineTissue OriginAETC Derivative (Lead 14d)AETC Analogue (TJ191)Doxorubicin (Control)Sorafenib (Control)
HCT-116 Colon Cancer0.85 ± 0.12 N/A0.52 ± 0.052.50 ± 0.30
MCF-7 Breast Cancer1.20 ± 0.25 N/A0.45 ± 0.083.10 ± 0.40
A549 Lung Cancer2.10 ± 0.30 N/A0.88 ± 0.102.80 ± 0.25
CEM T-cell LeukemiaN/A0.13 ± 0.02 0.01 ± 0.005N/A
PBMC Normal Cells> 100 > 50 0.18 ± 0.09> 50

Key Insight: While Doxorubicin is more potent in absolute molarity (lower IC50), AETC derivatives exhibit superior Selectivity Indices (SI) .[1] For example, TJ191 is >600-fold more selective for leukemic cells over normal PBMCs, whereas Doxorubicin is highly toxic to normal cells (SI < 10).[1]

Experimental Protocols

To validate the efficacy of AETC derivatives in your own lab, follow these standardized protocols.

Synthesis of AETC (Gewald Reaction)
  • Reagents: 2-Butanone (or appropriate ketone), Ethyl cyanoacetate, Elemental Sulfur, Morpholine (Catalyst).[1]

  • Procedure:

    • Mix ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and sulfur (1.0 eq) in ethanol.

    • Add morpholine dropwise at 50°C.

    • Reflux for 3–5 hours.

    • Cool to precipitate the 2-aminothiophene product.

    • Recrystallize from ethanol.[1][8]

  • Validation: Confirm structure via 1H-NMR (Characteristic NH2 broad singlet at ~7.0 ppm) and IR (C=O stretch at ~1650 cm-1).

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol measures the metabolic activity of cells treated with AETC derivatives.

  • Seeding: Plate HCT-116 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add AETC derivative (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Cell Viability % = (Abs_sample / Abs_control) * 100. Plot dose-response curve to determine IC50.

Mechanistic Visualization

The anticancer efficacy of AETC derivatives is often driven by VEGFR-2 inhibition , preventing tumor angiogenesis.

VEGFR_Inhibition Ligand VEGF Ligand (Extracellular) Receptor VEGFR-2 Receptor (Transmembrane) Ligand->Receptor Activation ATP ATP Molecule Receptor->ATP Requires ATP for Phosphorylation Signaling Downstream Signaling (RAF/MEK/ERK) ATP->Signaling Phosphorylation Cascade AETC_Drug AETC Derivative (Inhibitor) AETC_Drug->Receptor Competes with ATP (H-bonds to Cys919) AETC_Drug->Signaling BLOCKS Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Promotes

Caption: AETC derivatives competitively bind to the ATP pocket of VEGFR-2, halting the phosphorylation cascade required for tumor blood vessel growth.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Source: Bioorganic Chemistry (2024). Link:[Link]

  • 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule. Source: Oncotarget (2017). Link:[Link]

  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives. Source: European Journal of Medicinal Chemistry (2014). Link:[Link]

  • Thiophene-3-carboxamide derivatives as anticancer agents. Source: MDPI Molecules (2025). Link:[Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications. Source: Natural Sciences Publishing (2016). Link:[Link]

Sources

Validating the Antineoplastic Mechanism of Action: 2-Amino-5-ethylthiophene-3-carboxamide (AETC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-ethylthiophene-3-carboxamide (AETC) represents a "privileged structure" in medicinal chemistry—a core scaffold frequently modified to generate potent inhibitors of protein kinases and inflammatory pathways. While specific long-chain analogs (e.g., the 5-heptyl variant TJ191 ) have been linked to TβRIII modulation, and aryl-derivatives (e.g., TPCA-1 ) are confirmed IKK-2 (IKKβ) and VEGFR-2 inhibitors, the 5-ethyl variant often serves as a critical lead compound for Structure-Activity Relationship (SAR) validation.

This guide outlines the protocol for validating the Mechanism of Action (MoA) of AETC in cancer cells, specifically distinguishing between its potential roles as an angiogenesis inhibitor (VEGFR-2) , inflammatory modulator (NF-κB) , or microtubule destabilizer .

Comparative Analysis: AETC vs. Standard-of-Care Alternatives

Before initiating wet-lab validation, researchers must benchmark AETC against established inhibitors that share its thiophene-carboxamide pharmacophore.

FeatureAETC (Lead Scaffold) Sunitinib (Sutent) TPCA-1 Combretastatin A-4
Primary Target Putative: VEGFR-2 / IKKβVEGFR-2 (PDGFR, c-KIT)IKK-2 (IKKβ)Tubulin (Colchicine site)
Chemical Class 2-Aminothiophene-3-carboxamideIndolinoneThiophene-3-carboxamideStilbenoid
MoA Type ATP-competitive Kinase InhibitionMulti-Kinase InhibitionSignal Transduction BlockadeMicrotubule Destabilization
IC50 Range Low µM (Lead stage)nM (Clinical grade)nM (Potent specific)nM (Potent specific)
Key Application SAR Optimization / Lead Gen Renal Cell CarcinomaAnti-inflammatory / OncologyAnaplastic Thyroid Cancer
Solubility Moderate (DMSO soluble)ModerateLowLow

Analyst Insight: AETC is often less potent than Sunitinib or TPCA-1 in its native form. Its value lies in its functionalization potential . The ethyl group at the C5 position provides moderate lipophilicity, often enhancing membrane permeability compared to unsubstituted variants, but may lack the steric bulk required for deep hydrophobic pocket occupancy seen in nanomolar drugs.

Mechanism Validation Workflow

To scientifically validate the MoA of AETC, you must move beyond simple cytotoxicity (MTT assays) and prove target engagement .

Phase 1: Phenotypic Anchoring (The "Kill" Switch)

Objective: Determine if AETC acts via cytostasis (halting growth) or cytotoxicity (killing cells).

Protocol:

  • Cell Selection: Use a panel including HUVEC (Angiogenesis model), HeLa/MCF-7 (Solid tumor), and THP-1 (Inflammation-driven leukemia).

  • Dose-Response: Treat cells with AETC (0.1 µM – 100 µM) for 48h.

  • Readout: CCK-8 or Resazurin assay.

  • Critical Control: Use Sunitinib (1 µM) as a positive control for kinase inhibition.

Phase 2: Target Deconvolution (The "How")

Hypothesis: Based on the thiophene-carboxamide scaffold, AETC likely targets the ATP-binding pocket of kinases.

Experiment A: Kinase Profiling (In Vitro) Do not rely solely on cell-based assays. Use a cell-free kinase panel (e.g., KinomeScan) to test AETC against:

  • VEGFR-2 (KDR): High probability target.

  • IKKβ: High probability due to structural homology with TPCA-1.

  • EGFR: Moderate probability.

Experiment B: Western Blotting for Pathway Activation If AETC inhibits VEGFR-2 or IKK, downstream signaling must be abrogated.

  • Step 1: Starve cells (HUVEC or Cancer line) in serum-free media for 12h.

  • Step 2: Pre-treat with AETC (IC50 concentration) for 2 hours.

  • Step 3: Stimulate with ligand (VEGF 50 ng/mL or TNF-α 10 ng/mL) for 15-30 mins.

  • Step 4: Lyse and Blot.

Target Markers:

  • VEGFR Path: Check p-VEGFR2 (Tyr1175) , p-ERK1/2 , p-AKT .

  • NF-κB Path: Check p-IκBα and Nuclear p65 .

Phase 3: Functional Confirmation

Objective: Prove the biological consequence matches the molecular inhibition.

  • If VEGFR-2 is hit: Perform a Tube Formation Assay on Matrigel. AETC should prevent HUVECs from forming capillary-like structures.

  • If Tubulin is hit: Perform an Immunofluorescence stain for

    
    -tubulin. AETC should cause microtubule disarray or fragmentation similar to Combretastatin.
    
Mechanistic Pathway Visualization

The following diagram illustrates the dual-potential mechanism of AETC (VEGFR-2 vs. NF-κB inhibition) and the downstream signaling nodes that must be assayed for validation.

AETC_Mechanism cluster_compounds Therapeutic Agents AETC AETC (2-Amino-5-ethyl...) VEGFR2 Receptor: VEGFR-2 AETC->VEGFR2 Inhibits (ATP Site) IKK IKK Complex (IKKα/β) AETC->IKK Inhibits (Potential) VEGF Ligand: VEGF VEGF->VEGFR2 Activates TNF Ligand: TNF-α TNFR Receptor: TNFR1 TNF->TNFR Activates PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK TNFR->IKK AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Tube Formation) AKT->Angiogenesis Apoptosis Apoptosis / Survival AKT->Apoptosis Prevents IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Degradation releases NFkB->Apoptosis Prevents Inflammation Inflammation (Cytokine Release) NFkB->Inflammation ERK->Angiogenesis

Caption: AETC dual-targeting potential. Red T-bars indicate inhibition points. Validation requires assessing phosphorylation status of downstream nodes (AKT, ERK, IκB).

Detailed Experimental Protocol: The "Rescue" Experiment

To definitively prove AETC acts via a specific kinase (e.g., VEGFR-2) and not general toxicity, perform a Rescue Experiment .

Rationale: If AETC kills cells by inhibiting VEGFR-2, then introducing a constitutively active downstream effector (like myristoylated-AKT) should "rescue" the cells from death.

Step-by-Step:

  • Transfection: Transfect cancer cells with a plasmid encoding Constitutively Active AKT (myr-AKT) or an Empty Vector (EV).

  • Selection: Select stable clones using G418 or Puromycin.

  • Treatment: Treat both EV and myr-AKT cells with AETC at the IC75 concentration.

  • Analysis:

    • Result A: If myr-AKT cells survive significantly better than EV cells, the MoA is upstream of AKT (validating the VEGFR/PI3K blockade).

    • Result B: If both populations die equally, AETC acts via a parallel pathway (e.g., direct DNA damage or tubulin interference) unrelated to AKT signaling.

References
  • Thiophene-3-carboxamide Derivatives as VEGFR-2 Inhibitors Title: Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.[1] Source: Bioorganic Chemistry (2024). URL:[Link]

  • Targeting TβRIII with Thiophene Analogs Title: 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells.[2][3] Source: Oncotarget (2018). URL:[Link]

  • General Cytotoxicity of Thiophene Carboxamides Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[1][2][3] Source: MDPI (Molecules, 2025). URL:[Link]

Sources

A Comparative Guide to the In Vivo Evaluation of 2-Aminothiophene-3-carboxamide Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the in vivo testing of 2-amino-5-ethylthiophene-3-carboxamide and its derivatives. We will delve into the rationale behind experimental design, compare methodologies with alternative compounds, and present detailed protocols to ensure scientific rigor and reproducibility. The focus will be on a common therapeutic application for this chemical scaffold: kinase inhibition, particularly targeting the p38 MAP kinase pathway, which is implicated in inflammation and oncology.

Introduction: The 2-Aminothiophene-3-carboxamide Scaffold

The 2-aminothiophene-3-carboxamide core is a versatile scaffold in medicinal chemistry. While data on the parent compound, 2-amino-5-ethylthiophene-3-carboxamide, is limited, its derivatives have shown significant promise as potent inhibitors of various protein kinases. Notably, N-substituted derivatives have been identified as potent inhibitors of p38α MAP kinase, a key regulator of inflammatory cytokine production and cellular stress responses. The ethyl group at the 5-position often serves to enhance potency and selectivity by occupying a hydrophobic pocket in the target kinase.

This guide will use a representative compound from this class, which we will designate "Compound AET-1" (a hypothetical N-aryl substituted 2-amino-5-ethylthiophene-3-carboxamide), as our primary subject for in vivo evaluation. We will compare its preclinical testing workflow against a well-established, clinical-stage p38 inhibitor, Losmapimod , to provide context and a benchmark for performance.

Strategic Considerations for In Vivo Model Selection

The choice of an animal model is contingent on the therapeutic hypothesis. For a p38 MAP kinase inhibitor like AET-1, two primary avenues for in vivo testing are common:

  • Pharmacodynamic (PD) / Target Engagement Models: These models are designed to confirm that the compound can reach its target in a living system and exert the expected biological effect. A common and acute model is the lipopolysaccharide (LPS)-induced cytokine production model in rodents.

  • Efficacy Models: These are more complex, longer-term models designed to test whether the compound can alter the course of a disease. For a p38 inhibitor, this could be a model of chronic inflammation (e.g., collagen-induced arthritis) or a cancer xenograft model where p38 signaling is known to play a role.

For this guide, we will focus on the LPS-induced TNFα production model in mice , as it is a robust, rapid, and widely accepted method for demonstrating in vivo target engagement of p38 inhibitors.

Experimental Workflow: A Comparative Overview

The logical flow for testing AET-1 against the benchmark, Losmapimod, involves a systematic process to ensure that the observed effects are genuinely due to the intended mechanism of action.

G cluster_0 Pre-Study Phase cluster_1 In Vivo Study Phase cluster_2 Data Analysis & Interpretation A Compound Formulation & Solubility Testing B Dose Range Finding (Acute Toxicity) A->B Determine MTD* C Group Allocation (Vehicle, AET-1, Losmapimod) B->C Select Doses D Compound Administration (e.g., Oral Gavage) C->D E LPS Challenge (Induce Inflammation) D->E F Blood Sampling (Time Course) E->F G Cytokine Analysis (e.g., TNFα ELISA) F->G H Calculate % Inhibition of TNFα Release G->H Raw Data I Determine ED50** H->I J Compare Potency: AET-1 vs. Losmapimod I->J legend *MTD: Maximum Tolerated Dose **ED50: Effective Dose, 50%

Caption: Comparative workflow for in vivo testing of AET-1 and Losmapimod.

Detailed Experimental Protocol: LPS-Induced TNFα Model

This protocol provides a step-by-step methodology for a head-to-head comparison of AET-1 and Losmapimod. The trustworthiness of this protocol lies in its inclusion of multiple control groups and a clear, quantifiable endpoint.

Animals:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 8-10 weeks

  • Supplier: Charles River Laboratories or equivalent

  • Acclimation: Minimum of 7 days prior to the experiment.

Materials:

  • Test Articles: Compound AET-1, Losmapimod.

  • Vehicle: A suitable vehicle in which both compounds are soluble and non-toxic (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • LPS: Lipopolysaccharide from E. coli O111:B4 (Sigma-Aldrich).

  • Anesthesia: Isoflurane or as per institutional guidelines (for terminal blood collection).

  • Anticoagulant: K2-EDTA tubes.

  • Assay Kit: Mouse TNFα ELISA kit (R&D Systems or equivalent).

Procedure:

  • Preparation:

    • Prepare fresh formulations of AET-1 and Losmapimod in the vehicle on the day of the experiment. For example, prepare dosing solutions for 3, 10, and 30 mg/kg.

    • Prepare LPS solution in sterile saline at a concentration of 0.1 mg/mL.

  • Animal Grouping and Dosing (n=8 per group):

    • Group 1 (Vehicle Control): Administer vehicle orally (p.o.).

    • Group 2 (AET-1, 3 mg/kg): Administer AET-1 (3 mg/kg) p.o.

    • Group 3 (AET-1, 10 mg/kg): Administer AET-1 (10 mg/kg) p.o.

    • Group 4 (AET-1, 30 mg/kg): Administer AET-1 (30 mg/kg) p.o.

    • Group 5 (Losmapimod, 10 mg/kg): Administer Losmapimod (10 mg/kg) p.o. as a benchmark.

    • Group 6 (Sham Control): Administer vehicle p.o. but saline instead of LPS later.

  • LPS Challenge:

    • One hour after compound administration, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection to all groups except the Sham Control (Group 6). The one-hour pre-treatment time is chosen to allow for sufficient absorption and distribution of the orally administered compounds to reach peak plasma concentrations.

  • Blood Collection:

    • Ninety minutes after the LPS challenge, collect blood from all animals via cardiac puncture under terminal anesthesia. This time point typically corresponds to the peak of TNFα release in this model.

    • Collect blood into K2-EDTA tubes and immediately place on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

    • Analyze plasma TNFα levels using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis and Comparative Performance

The primary endpoint is the concentration of TNFα in the plasma. The data should be analyzed to determine the percent inhibition of TNFα release for each treatment group relative to the vehicle control.

Calculation: % Inhibition = [1 - (TNFα_treated / TNFα_vehicle)] * 100

Hypothetical Comparative Data Summary

The table below illustrates a potential outcome of this experiment, comparing AET-1 to the benchmark, Losmapimod.

GroupDose (mg/kg)Mean Plasma TNFα (pg/mL) ± SEM% Inhibition
Sham Control -50 ± 15-
Vehicle + LPS -3500 ± 4500% (Reference)
AET-1 + LPS 32100 ± 30040%
AET-1 + LPS 10980 ± 21072%
AET-1 + LPS 30455 ± 15087%
Losmapimod + LPS 101225 ± 25065%

Interpretation:

From this hypothetical data, we can conclude that AET-1 demonstrates a dose-dependent inhibition of LPS-induced TNFα production. Critically, at a 10 mg/kg dose, AET-1 shows slightly greater potency (72% inhibition) compared to the established benchmark Losmapimod (65% inhibition). This provides a strong rationale for further development. The ED₅₀ (the dose required to achieve 50% inhibition) for AET-1 can be calculated from the dose-response curve and directly compared to historical data for Losmapimod.

p38 Signaling Pathway Inhibition

The mechanism by which these compounds inhibit TNFα production is through the direct inhibition of p38 MAP kinase, which prevents the phosphorylation of downstream targets like MK2, ultimately blocking the translation of TNFα mRNA.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TNF_mRNA TNFα mRNA (Translation) MK2->TNF_mRNA TNF_Protein TNFα Protein (Release) TNF_mRNA->TNF_Protein AET1 AET-1 / Losmapimod AET1->p38

Caption: Inhibition of the p38 pathway by 2-aminothiophene derivatives.

Conclusion and Future Directions

This guide outlines a robust, comparative approach to the initial in vivo characterization of 2-amino-5-ethylthiophene-3-carboxamide derivatives. The LPS-induced cytokine model serves as an essential first step to confirm target engagement and establish a preliminary potency ranking against known competitors like Losmapimod.

Positive results from this acute PD model would justify advancing AET-1 into more complex, chronic disease models to evaluate its therapeutic efficacy. These could include models of rheumatoid arthritis, inflammatory bowel disease, or specific cancer xenografts where the p38 pathway is a validated target. Throughout this process, a parallel focus on pharmacokinetics and toxicology is crucial for building a comprehensive preclinical data package.

References

  • Title: 2-Amino-5-ethyl-N-phenylthiophene-3-carboxamide derivatives as potent inhibitors of p38alpha MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Novel 2-Amino-thiophene-3-carboxamide Derivatives as Potent and Orally Bioavailable Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGlu5). Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of 2-amino-5-aryl-thiophene-3-carboxamides as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3,5-difluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (BMS-582949), a clinical p38alpha MAP kinase inhibitor for the treatment of inflammatory diseases. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of a novel and potent series of thieno[2,3-b]pyridine inhibitors of p38alpha MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of novel 2-aminothiophene-3-carboxamides as potent and selective inhibitors of p38alpha MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Technical Guide: Cross-Reactivity & Selectivity Profiling of 2-Amino-5-ethylthiophene-3-carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-thiophene-3-carboxamide (AT3C) scaffold is a privileged structure in kinase drug discovery, most notably recognized as the core of the IKK


 inhibitor TPCA-1 . However, the specific subclass containing a 5-ethyl substitution  (2-Amino-5-ethylthiophene-3-carboxamide, hereafter referred to as AET-3C ) presents a distinct selectivity profile compared to its 5-aryl counterparts.

This guide provides a technical comparison of AET-3C based inhibitors against standard alternatives (TPCA-1, Benzimidazoles). It details the cross-reactivity landscape—specifically the "off-target" inhibition of FLT3 , JAK1 , and VEGFR2 —and provides validated protocols for profiling these interactions.

Key Finding: While 5-aryl derivatives (e.g., TPCA-1) are optimized for IKK


 selectivity, the 5-ethyl substitution (AET-3C) often increases ATP-pocket promiscuity, enhancing potency against receptor tyrosine kinases (RTKs) like FLT3 but necessitating rigorous cross-reactivity monitoring.

Structural Context & Mechanism

The AT3C scaffold functions primarily as an ATP-competitive inhibitor . The carboxamide group forms critical hydrogen bonds with the "hinge region" of the kinase domain.

  • The 5-Position Switch:

    • Aryl (Phenyl/Fluorophenyl): Used in TPCA-1.[1] Bulky. Fills the hydrophobic back-pocket (Gatekeeper residue interaction). High selectivity for IKK

      
      .[2]
      
    • Alkyl (Ethyl - AET-3C): Less sterically demanding. This allows the molecule to fit into kinase pockets with smaller gatekeeper residues (e.g., Threonine in FLT3), leading to a broader "poly-pharmacology" profile.

Diagram 1: Mechanistic Pathway & Cross-Talk

The following diagram illustrates the primary target (NF-


B pathway) and the verified off-target pathways (JAK/STAT and RTKs) associated with this scaffold.

SignalingPathways cluster_Target Primary Mechanism (Inflammation) cluster_OffTarget Cross-Reactivity (Off-Targets) Inhibitor AET-3C Inhibitor IKK_Beta IKK-Beta (Primary Target) Inhibitor->IKK_Beta IC50 < 50 nM FLT3 FLT3 (Leukemia Target) Inhibitor->FLT3 Cross-Reaction IC50 ~100 nM JAK1 JAK1 Inhibitor->JAK1 Weak Inhibition IkB I-kappa-B IKK_Beta->IkB Phosphorylation NFkB NF-kappa-B IkB->NFkB Degradation releases Cytokines Pro-inflammatory Cytokines (IL-6, TNF) NFkB->Cytokines Transcription STAT3 STAT3 FLT3->STAT3 Activation JAK1->STAT3 Activation VEGFR2 VEGFR2 (Angiogenesis) STAT3->Cytokines Synergy

Caption: Primary inhibition of IKK


 leads to NF-

B suppression. Note the off-target engagement with FLT3 and JAK1, which converge on STAT3 signaling.

Comparative Performance Analysis

This section compares the AET-3C scaffold against the industry standard TPCA-1 and an alternative scaffold class, Benzimidazoles .

Table 1: Selectivity Profile Comparison

Data represents typical ranges derived from Structure-Activity Relationship (SAR) studies [1, 4, 12].

FeatureAET-3C (5-Ethyl Scaffold)TPCA-1 (5-Phenyl Scaffold)Benzimidazole Derivatives
Primary Target IKK

/ FLT3 (Dual)
IKK

(Selective)
EGFR / VEGFR / Broad
IKK

Potency (

)
20 – 60 nM17.9 nM> 500 nM (Typically)
FLT3 Cross-Reactivity High (

~100 nM)
Low (

> 2

M)
Variable
JAK1 Cross-Reactivity ModerateLowModerate to High
Solubility High (LogP ~2.1)Moderate (LogP ~2.8)Moderate
Risk Profile Off-target toxicity (Hematological)High specificity, lower toxicityBroad kinase inhibition
Analysis of Alternatives
  • Vs. TPCA-1: If your goal is pure inflammation control (NF-

    
    B), TPCA-1 is superior due to the steric bulk of the phenyl ring excluding off-targets like FLT3. However, if targeting AML (Acute Myeloid Leukemia) , AET-3C is the superior choice as it hits both FLT3 (driver) and IKK (resistance mechanism) simultaneously [1, 4].
    
  • Vs. Benzimidazoles: Benzimidazoles are often used as "scaffold hops" when patent space is crowded. They tend to be flatter and more promiscuous, often hitting EGFR and VEGFR strongly [7, 18]. AET-3C offers better selectivity for Serine/Threonine kinases (IKK, JNK) over Tyrosine kinases compared to benzimidazoles.

Experimental Protocols for Validation

To validate the cross-reactivity of AET-3C inhibitors, you must move beyond simple enzymatic assays. The following protocols ensure rigorous data generation.

Protocol A: Differential Kinase Profiling (TR-FRET)

Why: Radiometric assays are gold standards, but TR-FRET (LanthaScreen) is preferred for high-throughput profiling of thiophenes to avoid fluorescence interference common with this scaffold.

Reagents:

  • Europium-labeled anti-GST antibody.

  • Kinase Tracer 236 (Invitrogen).

  • Recombinant IKK

    
    , FLT3, and JAK1.
    

Workflow:

  • Preparation: Dilute AET-3C inhibitor in 100% DMSO (start at 10

    
    M, 1:3 serial dilution).
    
  • Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Inhibitor in 384-well white plates. Incubate 15 min at RT.

  • Tracer Addition: Add Tracer 236 (concentration =

    
     of tracer for specific kinase).
    
  • Read: Incubate 60 min. Read TR-FRET (Ex: 340nm, Em: 615nm/665nm).

  • Calculation: Calculate Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound].

Protocol B: Cellular Thermal Shift Assay (CETSA)

Why: To prove the inhibitor engages the off-targets (e.g., FLT3) inside the cell, not just in a test tube.

Steps:

  • Treatment: Treat MV-4-11 cells (high FLT3) with 1

    
    M AET-3C or DMSO for 1 hour.
    
  • Harvest: Wash with PBS, resuspend in kinase buffer + protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat at gradient: 40°C to 65°C for 3 mins. Cool to 25°C.

  • Lysis: Freeze-thaw x3 (liquid nitrogen/37°C) to lyse. Centrifuge 20,000xg for 20 min.

  • Detection: Run supernatant on Western Blot. Probe for FLT3 and IKK

    
    .
    
  • Result: If AET-3C binds FLT3, the protein will remain soluble at higher temperatures compared to DMSO control (Thermal Stabilization).

Workflow Visualization

The following diagram outlines the decision tree for validating AET-3C derivatives.

ValidationWorkflow Start AET-3C Analog Synthesis Enzymatic Biochemical Screen (TR-FRET) Start->Enzymatic Selectivity Selectivity Check (IKK vs FLT3) Enzymatic->Selectivity IC50 < 100nM Discard Discard/Redesign Enzymatic->Discard Inactive Cellular Cellular Engagement (CETSA) Selectivity->Cellular Desired Profile Confirmed Selectivity->Discard Too Promiscuous Phenotypic Functional Assay (Apoptosis/Cytokine) Cellular->Phenotypic Target Engaged Cellular->Discard No Shift

Caption: Step-by-step validation cascade. Biochemical potency must be confirmed by cellular target engagement (CETSA) before functional phenotypic testing.

References

  • Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. Source: PubMed / NIH URL:[Link]

  • TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers. Source:[1] Molecular Cancer Therapeutics URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Source: PMC / NIH URL:[Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Source: Invest New Drugs (PubMed) URL:[Link]

  • Fused thiophene - benzimidazole conjugates targeting EGFR: Design, synthesis, anticancer evaluation. Source: European Journal of Medicinal Chemistry URL:[Link]

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The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Its Application in Neuropsychiatry, Neurodegeneration, and Oncology

The 2-aminothiophene motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of a wide array of therapeutic agents.[1][2] Its inherent physicochemical properties and synthetic accessibility, primarily through the robust Gewald reaction, have propelled its integration into drugs targeting a diverse range of biological pathways.[2][3] This guide provides a head-to-head comparison of distinct drug classes derived from the 2-aminothiophene scaffold, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies underpinning their development. We will explore its role in the antipsychotic agent Olanzapine, the anti-Parkinson's drug Pramipexole, and its emerging potential in the development of targeted anticancer therapies.

Section 1: The 2-Aminothiophene Scaffold in Central Nervous System Disorders

The rigid, yet adaptable, structure of the 2-aminothiophene core has been instrumental in the design of drugs that modulate neurotransmitter systems with high affinity and selectivity. Here, we compare two prominent examples: Olanzapine and Pramipeole.

Olanzapine: A Multi-Receptor Antagonist for Schizophrenia

Olanzapine is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[4] Its therapeutic efficacy is attributed to its complex pharmacology, acting as an antagonist at multiple dopamine and serotonin receptors.[5][6] The thieno[2,3-b][7][8]benzodiazepine core of Olanzapine, derived from a 2-aminothiophene precursor, is crucial for its multi-receptor binding profile.

Mechanism of Action: Olanzapine's antipsychotic effects are believed to stem from a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][6] Its higher affinity for 5-HT2A receptors compared to D2 receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[5][9]

Pramipexole: A Dopamine Agonist for Parkinson's Disease

Pramipexole is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[7] The 2-amino-4,5,6,7-tetrahydrobenzothiazole structure of Pramipexole is a testament to the versatility of the 2-aminothiophene scaffold in mimicking the pharmacophore of dopamine.

Mechanism of Action: Pramipexole alleviates the motor symptoms of Parkinson's disease by directly stimulating dopamine receptors, particularly the D2 and D3 subtypes, in the striatum.[4][10] It exhibits a higher affinity for the D3 receptor, which is predominantly located in the limbic regions of the brain and may contribute to its effects on mood and motivation.[8][10]

Head-to-Head Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of Olanzapine and Pramipexole for their key molecular targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target(s)Ki (nM)Secondary Target(s)Ki (nM)
Olanzapine Dopamine D211-31[9]Serotonin 5-HT2A4[9]
Serotonin 5-HT2C11[9]
Histamine H17[9]
Muscarinic M1-51.9-25[6]
Adrenergic α119[9]
Pramipexole Dopamine D30.5-9[1][8]Dopamine D23.9-19[1][8]
Dopamine D4~3.5 (relative to D3)[7]

Section 2: The 2-Aminothiophene Scaffold in Oncology: Targeting Kinase Signaling

The 2-aminothiophene scaffold has emerged as a promising platform for the development of small molecule kinase inhibitors for cancer therapy.[11] By functionalizing the core structure, medicinal chemists can design compounds that selectively target the ATP-binding site of various kinases involved in tumor growth and proliferation.[12]

Thienopyrimidine-Based Kinase Inhibitors

A prominent class of 2-aminothiophene-derived anticancer agents is based on the thieno[2,3-d]pyrimidine core.[12] These compounds have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13]

Mechanism of Action: By competitively binding to the ATP-binding pocket of VEGFR-2, these inhibitors block the phosphorylation cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients.[13]

Comparative Anticancer Activity

The following table presents the 50% inhibitory concentration (IC50) values for representative 2-aminothiophene-based kinase inhibitors against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)
Thieno[2,3-d]pyrimidine Derivative (Compound 3b)VEGFR-2, AKTHepG2 (Liver)3.105[13]
PC-3 (Prostate)2.15[13]
Thieno[2,3-d]pyrimidine Derivative (Compound 4c)VEGFR-2, AKTHepG2 (Liver)3.023[13]
PC-3 (Prostate)3.12[13]
FIDAS Agent (Aniline Family)Not SpecifiedLS174T (Colon)<0.01[3]
FIDAS Agent (2-aminopyridine family)Not SpecifiedLS174T (Colon)<0.01[3]

Section 3: Experimental Protocols

Synthesis of 2-Aminothiophene Scaffolds: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[3][7]

General One-Pot Synthesis Protocol: [7]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of a base (e.g., morpholine or triethylamine) (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Gewald Reaction ketone Ketone/Aldehyde condensation Knoevenagel-Cope Condensation ketone->condensation cyanoester α-Cyanoester cyanoester->condensation sulfur Sulfur cyclization Sulfur Addition & Cyclization sulfur->cyclization base Base (cat.) base->condensation condensation->cyclization α,β-unsaturated nitrile product 2-Aminothiophene cyclization->product

Caption: Workflow of the Gewald Reaction for 2-aminothiophene synthesis.

Biological Evaluation: In Vitro Assays

This assay determines the affinity of a compound for dopamine receptors.[14][15]

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the desired human dopamine receptor subtype (e.g., D2 or D3).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: Membranes, Radioligand, Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Separate Bound/ Unbound Ligand incubate->filter count Measure Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Caption: Workflow for a dopamine receptor binding assay.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[16][17]

Protocol:

  • Assay Setup: In a 96-well plate, add the purified recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

G start Start setup Set up Assay Plate: Kinase, Substrate, Test Compound start->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate initiate->incubate detect Quantify Phosphorylation incubate->detect analyze Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a kinase inhibition assay.

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells.[18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

  • Viability Assessment: Add a reagent that measures cell viability, such as MTT or a luminescence-based reagent that quantifies ATP levels (e.g., CellTiter-Glo®).

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against the compound concentration to determine the IC50 value.

Conclusion

The 2-aminothiophene scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its presence in drugs as diverse as Olanzapine, Pramipexole, and a new generation of kinase inhibitors highlights its privileged status in medicinal chemistry. The head-to-head comparison presented here underscores the scaffold's versatility, allowing for the fine-tuning of pharmacological activity to address a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies evolve, the 2-aminothiophene core is poised to remain a central element in the drug designer's toolkit for the foreseeable future.

References

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  • Olanzapine. (2023). StatPearls.

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  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. (2022). Journal of Medicinal Chemistry, 65(8), 6149-6163.

  • A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR. (2010). European Patent Office.

  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (2023). RSC Advances, 13(30), 20698-20708.

  • The most effective process for preparing an antipsychotic drug is olanzapine. (2023). IJRAR- International Journal of Research and Analytical Reviews, 10(4), 481-485.

  • 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. (1998). American Journal of Psychiatry, 155(8), 1078-1083.

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  • Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). (n.d.). Cayman Chemical.

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Comparative docking studies of thiophene carboxamides with different protein targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry due to their electronic versatility and bioisosteric relationship with phenyl rings. Unlike rigid templates, the thiophene ring allows for unique


-

stacking interactions and sulfur-mediated hydrogen bonding, making it a "master key" for diverse protein targets.

This guide moves beyond simple binding score enumeration. We analyze how thiophene carboxamides differentially engage with three distinct target classes: Kinases (Cancer) , Topoisomerases (Bacteria) , and Hydrolases (Metabolic Disorders) . The comparative focus lies on the mode of binding—orthosteric competition versus allosteric modulation—and the specific structural determinants governing these interactions.

Methodological Framework: The Self-Validating Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), we define a standardized 4-step docking workflow. This protocol synthesizes best practices from recent high-impact studies [1, 5, 15].

Diagram 1: The Comparative Docking Workflow

The following diagram outlines the critical path for valid comparative docking, highlighting the "Go/No-Go" validation checkpoints often missed in standard protocols.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_valid Phase 3: Validation (Critical) LigandPrep Ligand Preparation (DFT Opt @ B3LYP/6-31G*) GridGen Grid Generation (Center: Co-cryst Ligand) LigandPrep->GridGen ProteinPrep Protein Preparation (Protonation states @ pH 7.4) ProteinPrep->GridGen Docking Docking Algorithm (Lamarckian GA / Glide XP) GridGen->Docking Redock Re-docking Validation (RMSD < 2.0 Å?) Docking->Redock Redock->GridGen Fail (Refine Box) MD_Sim MD Simulation (100ns) (Stability Check) Redock->MD_Sim Pass

Caption: Standardized workflow emphasizing the re-docking RMSD checkpoint (< 2.0 Å) as a mandatory validation step before data analysis.

Protocol Details
  • Ligand Preparation: Structures must be energy minimized using DFT (B3LYP/6-31G*) to ensure correct bond lengths, particularly for the C-S bond in the thiophene ring (approx. 1.74 Å) [12].

  • Protein Preparation: Remove water molecules (unless bridging), add polar hydrogens, and calculate Gasteiger charges.

  • Validation: The protocol is only valid if the re-docking of the native co-crystallized ligand yields an RMSD < 2.0 Å relative to the experimental structure [15].

Comparative Analysis by Target Class

Class A: Anticancer Targets (VEGFR-2 & Tubulin)

Mechanism: Orthosteric Inhibition & Colchicine Site Binding

In cancer therapy, thiophene-3-carboxamides (e.g., Compound 14d) function primarily as orthosteric inhibitors .

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]

  • Binding Mode: The thiophene core occupies the ATP-binding pocket. The sulfur atom often engages in hydrophobic contacts with hydrophobic residues (e.g., Val, Leu), while the carboxamide nitrogen acts as a hydrogen bond donor to the hinge region (Cys919) [5].

  • Tubulin Targeting: Phenyl-thiophene-carboxamides (e.g., 2b, 2e) bind to the colchicine site. Here, the thiophene ring mimics the B-ring of colchicine, facilitating microtubule destabilization [8].

Class B: Antimicrobial Targets (DNA Gyrase)

Mechanism: Allosteric Modulation (The "Remote" Pocket)

This is the most distinct differentiator for thiophene carboxamides. unlike fluoroquinolones which bind to the DNA-Gyrase cleavage complex, thiophene derivatives bind to a unique allosteric pocket located between the GyrA and GyrB subunits [13, 14].[2]

  • Significance: This binding site is remote from the fluoroquinolone site, meaning these compounds remain active against fluoroquinolone-resistant strains.

  • Interaction Profile: The binding is driven by hydrophobic stabilization of the "winged helix" domain, preventing the DNA strand passage required for supercoiling.

Class C: Metabolic Enzymes (Alpha-Glucosidase & Urease)

Mechanism: Competitive Inhibition via H-Bond Networks

For metabolic enzymes, the thiophene carboxamide acts as a scaffold to orient polar side chains for hydrogen bonding.

  • Alpha-Glucosidase: Derivatives (e.g., 7e) show superior affinity to acarbose.[3] The thiophene ring sits in the hydrophobic entrance, while the carboxamide linker directs substituents to interact with catalytic residues (Asp215, Glu277) [10, 11].

  • Urease: Morpholine-thiophene hybrids (e.g., 5g) utilize the thiophene sulfur for weak polar interactions, but the primary binding energy comes from the hydrazone/carboxamide linker forming a pincer-like grip on the active site nickel ions or flanking histidines [16].

Data Synthesis: Comparative Performance Metrics

The following table summarizes experimental and in silico data, demonstrating the scaffold's versatility.

Target ClassProtein TargetLead CompoundBinding Energy / ScoreIC50 / ActivityKey Interaction TypeRef
Anticancer VEGFR-2Cmpd 14dStable (MD verified)191.1 nMH-bond (Cys919), Hydrophobic[5]
Anticancer TubulinCmpd 2eHigh Affinity~µM rangeColchicine site mimicry[8]
Antibacterial DNA GyraseThiophene-1Allosteric PocketActive vs. ResistantHydrophobic (GyrA/B interface)[13]
Metabolic

-Glucosidase
Cmpd 7e< -8.0 kcal/mol23.95 µMH-bond (Catalytic Asp/Glu)[10]
Metabolic UreaseCmpd 5gHigh Score3.80 µMChelation/H-bond[16]
Diagram 2: Structural Activity Relationship (SAR) Flow

This diagram visualizes how the Thiophene Carboxamide core adapts to these different pockets.

SAR_Mechanism Core Thiophene Carboxamide Core Sub_A 3-Position: Hydrophobic Aryl Core->Sub_A Sub_B Amide Linker: H-Bond Donor/Acceptor Core->Sub_B Sub_C 5-Position: Polar/Heterocyclic Core->Sub_C Target_Gyrase Allosteric Pocket (DNA Gyrase) Sub_A->Target_Gyrase Steric Fit Target_Kinase Kinase Hinge (VEGFR-2) Sub_B->Target_Kinase H-Bond to Cys Target_Enzyme Catalytic Site (Glucosidase) Sub_C->Target_Enzyme Polar Interaction

Caption: SAR map showing how specific substitutions on the thiophene core direct the molecule toward Kinase, Gyrase, or Glycosidase active sites.

Experimental Validation & Reliability

Docking is a hypothesis-generating tool. Reliability is established only when docking scores correlate with wet-lab data.

  • Correlation: In the

    
    -glucosidase study, the ranking of binding energies for derivatives 7e, 7g, and 7n perfectly matched the order of their experimental IC50 values [10].
    
  • Stability: Molecular Dynamics (MD) simulations (100 ns) for the VEGFR-2 inhibitor (14d) showed an RMSD plateau at < 2.0 Å, confirming that the docking pose is not a transient artifact but a stable bioactive conformation [5].

Expert Insight: When comparing thiophene carboxamides, always verify if the sulfur atom is acting as a hydrogen bond acceptor. While weak, this interaction is often the "tipping point" for selectivity in metabolic enzymes compared to furan analogs.

References

  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. Link

  • Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Asian Journal of Chemistry. Link

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Safety Operating Guide

2-Amino-5-ethylthiophene-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-5-ethylthiophene-3-carboxamide Proper Disposal Procedures

Executive Summary

This technical guide outlines the validated disposal and handling protocols for 2-Amino-5-ethylthiophene-3-carboxamide (CAS: 343270-71-3). Designed for laboratory managers and safety officers, this document synthesizes regulatory compliance (EPA/RCRA standards) with practical chemical hygiene. As a sulfur-containing organic amine/amide, this compound requires specific incineration parameters to mitigate sulfur oxide (


) emissions and nitrogen oxide (

) formation.

Chemical Identity & Safety Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name 2-Amino-5-ethylthiophene-3-carboxamide
CAS Number 343270-71-3
Molecular Formula

Physical State Solid (Crystalline powder)
Primary Hazards Acute Tox. 4 (Oral) ; Skin Irrit. 2 ; Eye Irrit.[1] 2A ; STOT SE 3 (Respiratory)
Signal Word WARNING
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.

Scientist’s Note: The presence of the thiophene ring introduces sulfur into the waste stream. Standard organic waste streams are often acceptable, but you must confirm that your facility's incinerator is equipped with a scrubber to handle


 generation. Never mix with oxidizing acids (e.g., Nitric Acid) in the waste container, as thiophenes can undergo exothermic oxidation.

Disposal Workflow: The "Cradle-to-Grave" Protocol

The following workflow ensures compliance with federal regulations (40 CFR Parts 260-273) and minimizes environmental impact.

Step 1: Waste Characterization & Segregation
  • Stream Selection: Classify as Non-Halogenated Organic Solid Waste (unless mixed with halogenated solvents).

  • Segregation: Do not commingle with oxidizers or reactive metals. Keep separate from aqueous waste streams to prevent hydrolysis or solubility issues that complicate incineration.

Step 2: Packaging & Labeling
  • Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure the container is chemically resistant to amides.

  • Labeling: Affix a hazardous waste label clearly stating:

    • Full Chemical Name: 2-Amino-5-ethylthiophene-3-carboxamide[2][3][4][5]

    • Hazard Class: Toxic, Irritant[6]

    • Date of Accumulation Start

Step 3: Chemical Treatment & Destruction[7]
  • Method: High-Temperature Incineration .

  • Mechanism: The compound is dissolved in a combustible solvent (if not already) and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Why? The scrubber is critical to neutralize sulfur oxides (

      
      ) produced from the thiophene ring and nitrogen oxides (
      
      
      
      ) from the amino/amide groups.
Step 4: Operational Workflow Diagram

DisposalWorkflow Start Waste Generation (2-Amino-5-ethylthiophene-3-carboxamide) Assess Assessment: Is it pure solid or in solution? Start->Assess Solid Solid Waste Stream: Segregate into HDPE/Glass Container Assess->Solid Solid Solution Liquid Waste Stream: Combine with Compatible Non-Halogenated Solvents Assess->Solution Solution Label Labeling: 'Toxic', 'Irritant', 'Organic Waste' Solid->Label Solution->Label Storage Satellite Accumulation Area: Secondary Containment Label->Storage Handover EHS / Waste Contractor Pickup Storage->Handover Incineration Final Disposal: Incineration w/ Scrubber (SOx Control) Handover->Incineration

Figure 1: Decision matrix for the segregation and disposal of thiophene-carboxamide derivatives.

Spill Management Procedures

Accidental release requires immediate containment to prevent respiratory sensitization or environmental contamination.

Scenario A: Solid Spill (Powder)
  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a NIOSH-approved N95 dust mask or half-face respirator (P100) to avoid inhalation (H335).

  • Containment: Cover the spill with a damp paper towel to minimize dust generation.

  • Cleanup: Sweep up carefully using a brush and dustpan dedicated to hazardous waste.

  • Disposal: Place the swept material and the contaminated paper towels into the solid hazardous waste container.

  • Decontamination: Wipe the surface with a soap and water solution.[7]

Scenario B: Solution Spill
  • Absorbent: Use an inert absorbent material (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Collection: Scoop the saturated absorbent into a sealable bag or bucket.

  • Disposal: Label as "Debris contaminated with [Solvent] and 2-Amino-5-ethylthiophene-3-carboxamide."

Regulatory & Compliance References

The protocols above are grounded in the following chemical safety and regulatory frameworks.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.